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  • Product: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid
  • CAS: 944886-90-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Abstract In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1] These properties, including solubility, ionization (pKa), and lipophilicity (LogP/LogD), are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[2] This guide provides an in-depth analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a novel small molecule with potential therapeutic applications. As experimental data for this specific entity is not extensively available in public literature, this document serves as a comprehensive manual, outlining the critical importance of its key physicochemical attributes and detailing the authoritative, field-proven experimental protocols required for their precise determination. We present step-by-step methodologies for measuring aqueous solubility, pKa, and LogD, explaining the scientific rationale behind each protocol. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to build a robust physicochemical profile, enabling informed decision-making and mitigating risks in the early stages of drug development.[3]

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties. The physicochemical characteristics of a molecule are the primary drivers of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its overall in vivo efficacy and safety.[2] A delicate balance between properties is essential; for instance, a compound must possess sufficient aqueous solubility for dissolution and absorption, yet also have adequate lipophilicity to permeate biological membranes and reach its target site.[1]

This guide focuses on three cornerstone properties:

  • Aqueous Solubility: This dictates the maximum concentration a compound can achieve in solution, directly impacting its bioavailability after oral administration. Poor solubility is a major hurdle in drug formulation and development.

  • Ionization Constant (pKa): Most drugs are weak acids or bases. The pKa value determines the extent of ionization at a given pH, which profoundly affects solubility, absorption, and the ability to interact with the biological target.[4]

  • Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[1]

By systematically characterizing these attributes for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, we can predict its behavior in biological systems and proactively address potential developmental liabilities.

Molecular Profile of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Chemical Structure and Identifiers
  • IUPAC Name: 3-[(4-fluorophenyl)(methyl)amino]propanoic acid

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Molecular Weight: 197.21 g/mol

  • SMILES: CN(CC(=O)O)C1=CC=C(F)C=C1

  • InChI Key: PBTXJBCUCBMLQN-UHFFFAOYSA-N

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's properties, guiding early experimental design. These predictions are derived from the molecule's structure using established algorithms.

PropertyPredicted ValueSignificance in Drug Development
cLogP 1.2 - 1.8Indicates moderate lipophilicity, suggesting a potential balance between solubility and membrane permeability.[5]
pKa (Acidic) 4.0 - 4.5The carboxylic acid group is expected to be largely ionized at physiological pH (7.4), enhancing aqueous solubility.[4]
pKa (Basic) 3.5 - 4.0The tertiary amine is predicted to be a weak base, likely protonated in the acidic environment of the stomach but mostly neutral at physiological pH.
Aqueous Solubility Low to ModerateThe presence of both ionizable groups and an aromatic ring suggests solubility will be highly pH-dependent.[6]
Topological Polar Surface Area (TPSA) 55.6 ŲThis value is well within the range associated with good oral bioavailability.

Core Physicochemical Characterization: Experimental Protocols

The following sections detail the standardized, self-validating protocols for the experimental determination of the key physicochemical properties of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7] It measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate representation of its intrinsic solubility. This value is fundamental for predicting dissolution rates in the gastrointestinal tract and for developing suitable formulations.[6]

Experimental Protocol:

  • Preparation: Add an excess amount of solid 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[7]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[8]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particulates.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[9] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to pH buffers B Agitate at constant T (24-48 hours) A->B C Centrifuge or let stand to sediment solid B->C D Sample supernatant C->D E Filter (0.22 µm) D->E F Analyze concentration (HPLC or LC-MS) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa) Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly precise and widely used method for pKa determination.[10][11] It relies on monitoring pH changes as a titrant is added, allowing for the identification of the inflection point where the concentrations of the ionized and unionized species are equal (pH = pKa).[12] Knowing the pKa is essential because the ionization state of the carboxylic acid and tertiary amine groups of the target molecule will dictate its solubility, lipophilicity, and receptor binding affinity across the pH gradient of the human body.[4]

Experimental Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in purified water or a co-solvent system if solubility is low. The final concentration should be around 1 mM.[4] Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[12]

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[4]

  • Titration - Acidic pKa: Acidify the solution to a starting pH of ~2.0 with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

  • Titration - Basic pKa: Following the first titration or using a fresh sample, basify the solution to a starting pH of ~12.0 with NaOH. Titrate the solution by adding small, precise increments of a standardized HCl solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve) or can be determined from the inflection point of the first derivative of the titration curve.[12] Perform at least three replicate titrations to ensure reproducibility.[4]

Diagram of the Potentiometric Titration Workflow:

G cluster_setup 1. Setup & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Calibrate pH meter B Prepare 1 mM compound soln. with 0.15 M KCl A->B C Purge with Nitrogen B->C D Adjust starting pH (acidic or basic) C->D E Add titrant in increments D->E F Record stabilized pH E->F F->E G Plot pH vs. Titrant Volume F->G H Determine inflection point or midpoint of buffer region G->H I Calculate pKa H->I

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogD) Determination (Shake-Flask Method)

Causality: The shake-flask method directly measures the partitioning of a compound between n-octanol (simulating a biological lipid membrane) and an aqueous buffer.[13] The resulting distribution coefficient (LogD) at a specific pH, typically 7.4, is a crucial indicator of a drug's ability to cross cell membranes.[14] For ionizable compounds like ours, LogD is more physiologically relevant than LogP (which measures the partitioning of the neutral species only).[14]

Experimental Protocol:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) for several hours. Allow the two phases to separate completely. This pre-saturation step is critical for obtaining accurate and reproducible results.[14]

  • Compound Addition: Prepare a stock solution of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in a suitable solvent like DMSO. Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4).

  • Partitioning: Add a known volume of pre-saturated n-octanol to the vial.

  • Equilibration: Seal the vial and shake it gently on a rotator for a defined period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the n-octanol (upper) and aqueous (lower) layers.

  • Sampling and Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like LC-MS/MS, which provides the necessary sensitivity and specificity.[13][14]

  • Calculation: Calculate the LogD value using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Diagram of the Shake-Flask LogD Workflow:

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_analysis 3. Analysis A Pre-saturate n-octanol and PBS (pH 7.4) B Add compound to pre-saturated buffer A->B C Add pre-saturated n-octanol B->C D Shake to equilibrate (1-4h) C->D E Centrifuge to separate phases D->E F Sample both phases E->F G Quantify concentration (LC-MS) F->G H Calculate LogD G->H

Caption: Workflow for LogD Determination at pH 7.4.

Synthesis and Interpretation of Data

The individual data points for solubility, pKa, and LogD are not standalone metrics. Their true value lies in their integration to form a holistic profile of the molecule. This synthesized understanding allows for the prediction of in vivo behavior and guides subsequent optimization strategies.

  • Solubility-pH Profile: By plotting solubility against pH, we can visualize the impact of ionization. For our compound, we expect higher solubility at pH values above the acidic pKa (where the carboxylate is ionized) and at pH values below the basic pKa (where the amine is protonated). The lowest solubility will likely occur at the isoelectric point.

  • Lipophilicity-pH Profile: The LogD value will be lowest at pH extremes where the molecule is fully ionized and most hydrophilic. It will be highest in the pH range where the zwitterionic or neutral form predominates.

  • ADME Prediction: The interplay between these properties governs the ADME profile. A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption. The pKa values will determine where in the GI tract the compound is best absorbed. The aqueous solubility at the relevant GI pH will determine the dissolution rate, a key factor for bioavailability.

G cluster_props Core Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) cluster_outcomes Development Outcomes pKa pKa (Ionization) Sol Solubility (Dissolution) pKa->Sol LogD LogD @ 7.4 (Lipophilicity) pKa->LogD Abs Absorption Sol->Abs LogD->Abs Dist Distribution LogD->Dist Met Metabolism LogD->Met Dev Informed Development Decision Abs->Dev Dist->Dev Met->Dev Exc Excretion Exc->Dev

Sources

Exploratory

Technical Guide: A Comprehensive Solubility Profile of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in Organic Solvents

Abstract This technical guide provides a robust framework for determining the solubility profile of the active pharmaceutical ingredient (API) 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in a range of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a robust framework for determining the solubility profile of the active pharmaceutical ingredient (API) 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in a range of pharmaceutically relevant organic solvents. Solubility is a critical physicochemical parameter that profoundly influences an API's bioavailability, manufacturability, and the ultimate success of a drug product.[1][2][3] This document moves beyond a simple data sheet to offer a detailed methodological guide, grounded in first principles and field-proven best practices. We will explore the theoretical underpinnings of solubility, detail a comprehensive experimental design, provide a step-by-step protocol for equilibrium solubility determination via the gold-standard shake-flask method, and discuss the interpretation of the resulting data. The protocols herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, adhering to Good Laboratory Practice (GLP) standards.[4]

The Imperative of Solubility in Drug Development

In the journey from a new chemical entity (NCE) to a viable drug product, understanding its solubility is paramount.[5][6] Poor solubility can lead to a cascade of developmental challenges, including low and erratic absorption, inadequate bioavailability, and difficulties in creating stable and effective formulations.[2][3] For 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a comprehensive organic solvent solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization steps.

  • Preformulation: Identifying potential formulation strategies, such as the use of co-solvents or the development of amorphous solid dispersions.[5][7]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Toxicology Studies: Preparing dosing solutions for preclinical safety assessments.

This guide provides the scientific and practical foundation for researchers to generate this critical dataset with confidence.

Physicochemical Characterization of the Analyte

A successful solubility study begins with a thorough understanding of the API's intrinsic properties. While specific data for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is not publicly available, we can infer key characteristics from its structure and related molecules like 3-(4-Fluorophenyl)propionic acid.[8][9]

Key Properties to Consider:

  • Structure: The molecule possesses a fluorinated phenyl ring (hydrophobic), a propionic acid moiety (hydrophilic, ionizable), and a tertiary amine (ionizable). This amphiphilic nature suggests a complex solubility behavior.

  • Ionization (pKa): The carboxylic acid group will have a pKa around 4-5, while the tertiary amine will have a pKa in the basic range. The molecule is zwitterionic at physiological pH, but its charge state will vary significantly in non-aqueous environments, directly impacting solubility.

  • LogP (Lipophilicity): The octanol-water partition coefficient is a key indicator of solubility in nonpolar versus polar solvents. The fluorophenyl group contributes to its lipophilicity.

  • Melting Point & Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, suggesting lower solubility.[5]

  • Polymorphism: Different crystalline forms (polymorphs) of an API can exhibit vastly different solubilities. It is critical to characterize the solid form of the starting material (e.g., via X-Ray Powder Diffraction - XRPD) and to re-analyze it after the experiment to ensure no phase change has occurred.[10]

The interplay of these properties dictates the choice of solvents and the design of the solubility study.

G cluster_API API Physicochemical Properties cluster_Study Solubility Study Design API_Props Structure pKa LogP Melting Point Polymorphism Study_Design Solvent Selection Methodology Choice Analytical Technique API_Props->Study_Design Informs caption Logical Relationship: API Properties Informing Study Design.

Caption: Logical Relationship: API Properties Informing Study Design.

Experimental Design: A Methodical Approach

Our objective is to determine the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid substance.[3][10]

Selection of Organic Solvents

The choice of solvents should be strategic, covering a range of polarities, hydrogen bonding capabilities, and pharmaceutical relevance. An experienced formulator will design a study around excipients that are likely to be used in the final dosage form.[7]

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent Class Solvent Example Rationale & Pharmaceutical Application
Protic Polar Methanol, Ethanol Common solvents for synthesis, purification, and as co-solvents in liquid formulations.
Isopropanol (IPA) Frequently used in granulation and as a processing solvent.
Aprotic Polar Acetone Used as a processing and cleaning solvent; relevant for spray drying.
Acetonitrile (ACN) Common mobile phase in HPLC; understanding solubility is key for analysis.
Dimethyl Sulfoxide (DMSO) High solubilizing power; often used for preparing stock solutions in discovery.
Non-Polar Heptane/Hexane Represents aliphatic hydrocarbons; useful for understanding anti-solvent properties.
Intermediate Ethyl Acetate A moderately polar ester used in extractions and as a granulation solvent.

| | Tetrahydrofuran (THF) | A common ether solvent with good solubilizing power for a range of compounds. |

Methodology: The Shake-Flask Method

The saturation shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[10][11][12] Its primary advantage is that it allows the system to reach true thermodynamic equilibrium, providing highly reliable and reproducible data crucial for regulatory submissions and robust formulation development.

Standard Operating Procedure (SOP): Equilibrium Solubility Determination

This protocol is designed to be a self-validating system. Adherence to these steps ensures data integrity.

Materials and Equipment
  • 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (API), with Certificate of Analysis and solid-form characterization (XRPD).

  • Selected organic solvents (HPLC grade or higher).

  • Analytical balance (4-decimal places).

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

  • Orbital shaker or rotator with temperature control.

  • Centrifuge capable of holding the vials.

  • Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE).

  • Calibrated volumetric flasks and pipettes.

  • Validated HPLC-UV method for quantification of the API.

Experimental Workflow

G start Start: Characterized API step1 Step 1: Dispense API (Add excess solid to vial) start->step1 step2 Step 2: Add Solvent (Known volume of solvent) step1->step2 step3 Step 3: Equilibrate (Agitate at constant T for 24-72h) step2->step3 step4 Step 4: Phase Separation (Centrifuge to pellet solid) step3->step4 step5 Step 5: Sample Collection (Aliquot of supernatant) step4->step5 step6 Step 6: Filtration & Dilution (Syringe filter, dilute into mobile phase) step5->step6 step7 Step 7: Quantification (Analyze via validated HPLC-UV method) step6->step7 end End: Solubility Data (mg/mL) step7->end caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation: Place an excess amount of API into a tared glass vial and record the mass. An amount sufficient to ensure undissolved solid remains at equilibrium is critical. A visual excess is a good starting point.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial. Cap tightly.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period.

    • Expert Insight: The time to reach equilibrium is unknown a priori. A kinetic study should be performed where samples are analyzed at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[12] For routine screening, 48-72 hours is often sufficient.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature for a short period to allow for initial sedimentation. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. This step is crucial to prevent solid carryover during sampling.[11]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a clean pipette.

    • Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter into a pre-weighed container. This removes any remaining fine particulates.

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC-UV method. The advantage of HPLC over other methods is its ability to separate the API from any potential impurities or degradants, ensuring accurate quantification.[10]

  • Solid Phase Re-analysis (Self-Validation): After removing the supernatant, carefully dry the remaining solid and re-analyze it using XRPD. This confirms that the solid phase did not convert to a different polymorph or a solvate during the experiment, a critical step for data trustworthiness.[5]

Data Presentation and Interpretation

Results should be tabulated clearly, reporting the mean solubility and standard deviation from at least triplicate measurements.

Table 2: Solubility Profile of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid at 25 °C

Solvent Mean Solubility (mg/mL) Std. Dev. Molar Solubility (mol/L)
Methanol [Experimental Value] [Value] [Calculated Value]
Ethanol [Experimental Value] [Value] [Calculated Value]
Isopropanol [Experimental Value] [Value] [Calculated Value]
Acetone [Experimental Value] [Value] [Calculated Value]
Acetonitrile [Experimental Value] [Value] [Calculated Value]
Ethyl Acetate [Experimental Value] [Value] [Calculated Value]
DMSO [Experimental Value] [Value] [Calculated Value]

| Heptane | [Experimental Value] | [Value] | [Calculated Value] |

Interpretation:

  • High solubility in polar protic solvents (Methanol, Ethanol) would suggest that hydrogen bonding interactions are key to overcoming the crystal lattice energy.

  • Low solubility in non-polar solvents (Heptane) would be expected and confirms the API's relatively polar nature. This data is useful for identifying effective anti-solvents for crystallization.

  • Solubility in intermediate solvents (Ethyl Acetate, Acetone) provides critical information for processes like granulation, coating, and the development of solvent-based formulations.

Conclusion

This guide outlines an authoritative and robust methodology for determining the organic solvent solubility profile of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid. By grounding the experimental design in the physicochemical properties of the API and employing the gold-standard shake-flask method with built-in validation checks, researchers can generate highly reliable data. This information is not merely a set of numbers but a foundational dataset that will guide crucial decisions in process development, formulation science, and analytical chemistry, ultimately accelerating the path from molecule to medicine.

References

  • The Importance of Solubility for New Drug Molecules. (2020). Biomedical and Pharmacology Journal. [Link]

  • Avdeef, A. (2007). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

  • Scrivens, G., & Wassgren, C. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Davit, B., & Franz, T. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Korte, C., & Herrmann, W. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Baka, E., & Avdeef, A. (2007). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. World Health Organization. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Good Laboratory Practice Standards - Inspection Manual. U.S. Environmental Protection Agency. [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Ionization States of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Executive Summary The ionization state of a drug candidate is a paramount physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ionization state of a drug candidate is a paramount physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a molecule possessing both acidic and basic functional groups. We delve into the theoretical underpinnings of its ionization behavior, predict its acid dissociation constants (pKa), and present authoritative, field-proven methodologies for their experimental determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and manipulate the properties of this and structurally related compounds to optimize for therapeutic efficacy.

Introduction: The Critical Role of pKa in Drug Development

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is a bifunctional molecule featuring a carboxylic acid and a tertiary amine. The extent to which these groups are ionized is dictated by the pH of their environment and their intrinsic pKa values. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[1] For drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a critical necessity that governs fundamental pharmacokinetic properties.[2][3]

The ionization state affects:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts.

  • Permeability: Neutral, more lipophilic species tend to permeate biological membranes more readily via passive diffusion.

  • Target Binding: The charge of a molecule can dictate its ability to form crucial electrostatic interactions within a protein binding site.

  • Metabolic Stability: The introduction of certain atoms, like fluorine, can shield metabolically labile sites and alter the electronic properties of nearby functional groups.[4][5]

This guide will dissect the ionization behavior of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, providing a robust framework for its characterization.

Theoretical Analysis of Ionization States

Identification of Ionizable Centers

The structure of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid contains two key ionizable centers:

  • A Carboxylic Acid Group (-COOH): This is an acidic center that can donate a proton to form a carboxylate anion (-COO⁻).

  • A Tertiary Amine Group (-N(CH₃)-): This is a basic center that can accept a proton to form a quaternary ammonium cation (-N⁺H(CH₃)-).

Influence of Molecular Structure on pKa Values

The pKa values of these groups are not identical to their parent structures (propionic acid and a simple tertiary amine) due to the electronic influence of the 4-fluorophenyl substituent.

  • Carboxylic Acid (pKa₁): The parent compound, propionic acid, has a pKa of approximately 4.87.[6][7] The nitrogen atom in the β-position has an electron-withdrawing inductive effect, which would typically increase the acidity (lower the pKa) of the carboxylic acid.

  • Tertiary Amine (pKa₂): Aliphatic tertiary amines generally have pKa values in the range of 9-11. However, the presence of the 4-fluorophenyl group, a potent electron-withdrawing group due to fluorine's high electronegativity, significantly reduces the electron density on the nitrogen atom.[4] This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing its basicity and lowering its pKa. It is well-documented that fluorine substitution near an amine can lower its pKa by 1 to 3 units.[5][8][9][10]

Ionization Equilibria Across a Physiological pH Range

The molecule can exist in three primary ionization states depending on the pH. At physiological pH (~7.4), the molecule is expected to be predominantly in its zwitterionic form, where the carboxylic acid is deprotonated and the amine is protonated.

G Cationic Cationic Form (Low pH, e.g., < 2) Zwitterionic Zwitterionic Form (Intermediate pH, e.g., 5-9) Cationic->Zwitterionic Deprotonation of -COOH (pKa₁) Anionic Anionic Form (High pH, e.g., > 11) Zwitterionic->Anionic Deprotonation of -N⁺H- (pKa₂)

Caption: Ionization states of the molecule as a function of pH.

Predicted pKa Values

Ionizable GroupParent Compound pKaPredicted Shift due to SubstituentsEstimated pKaPredominant Species at pH 7.4
Carboxylic Acid (-COOH)~4.87 (Propionic Acid)[6][7]Lowered by β-amino group~4.0 - 4.5 Anionic (-COO⁻)
Tertiary Amine (-N(CH₃)-)~10-11 (Triethylamine)Significantly lowered by 4-fluorophenyl group~8.5 - 9.5 Cationic (-N⁺H(CH₃)-)

Experimental Determination of pKa

To move beyond prediction, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods for this purpose.[1][11][12]

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[12][13] The pKa is determined from the inflection point of the resulting titration curve.[14]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration, typically between 1-10 mM.[13] A co-solvent like methanol may be used if solubility is low, but the pKa value will then be for that specific solvent system.[12]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[13]

  • Initial pH Adjustment: For a compound with both acidic and basic groups, the titration can be performed in two directions. Start by acidifying the solution to ~pH 2 with a standardized HCl solution (e.g., 0.1 M) to ensure all groups are fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M), recording the pH after each addition has stabilized. Continue the titration past the expected equivalence points to at least pH 12.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, calculate the first and second derivatives of the titration curve; the peaks in the first derivative curve correspond to the equivalence points.[14]

Principles of UV-Vis Spectrophotometry for pKa Determination

This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra, a condition met by molecules containing a chromophore like the fluorophenyl ring.[15][16] The procedure involves recording absorbance spectra of the compound in a series of buffers with precisely known pH values.[17] By analyzing the change in absorbance at a specific wavelength as a function of pH, a sigmoidal curve is generated, from which the pKa can be derived.[1] This method is particularly useful for small sample quantities and can be automated.[11]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A Calibrate pH Meter D Adjust Initial pH A->D B Prepare Analyte Solution (Known Concentration) B->D C Prepare Standardized Titrant (Acid/Base) C->D E Add Titrant Aliquots D->E Repeat F Record pH at Equilibrium E->F Repeat F->E Repeat G Plot pH vs. Titrant Volume F->G H Calculate 1st/2nd Derivatives G->H I Determine Equivalence Points H->I J Calculate pKa Values (at half-equivalence points) I->J

Caption: General experimental workflow for pKa determination via potentiometric titration.

Implications for Drug Development

Based on our estimated pKa values (~4.2 for pKa₁ and ~9.0 for pKa₂), at the physiological pH of blood (7.4), 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid will exist almost exclusively as a zwitterion.

  • Solubility and Permeability: The zwitterionic state confers high polarity, which should result in good aqueous solubility. However, this same polarity may hinder passive diffusion across lipid membranes, such as the blood-brain barrier. The net charge is zero, but the presence of localized charges can impede permeability.

  • Oral Absorption: The molecule will transition through various ionization states in the gastrointestinal tract. In the acidic environment of the stomach (pH 1-3), it will be cationic. In the more neutral environment of the intestine (pH 5.5-8), it will be predominantly zwitterionic.[2] This complex ionization profile will directly impact its absorption characteristics.

  • Target Interaction: If the target protein's binding pocket contains charged residues, the zwitterionic nature of this compound could facilitate strong salt-bridge interactions, potentially leading to high binding affinity.

Conclusion

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is an amphoteric compound whose physicochemical properties are dominated by its two ionizable centers. The electron-withdrawing 4-fluorophenyl group is predicted to increase the acidity of the carboxylic acid (pKa₁ ~4.0-4.5) and decrease the basicity of the tertiary amine (pKa₂ ~8.5-9.5). This leads to a molecule that is predominantly zwitterionic at physiological pH. While these predictions provide a strong theoretical foundation, precise experimental determination using robust methods like potentiometric titration is crucial for accurate ADME modeling and rational drug design. The methodologies and insights presented in this guide offer a clear path for the comprehensive characterization of this and similar drug candidates.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Liptáková, T., & Breza, M. (2010). Simple Method for the Estimation of pKa of Amines†. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Academia.edu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Townshend, R. J., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Al-Aboudi, A., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science. Retrieved from [Link]

  • Abbas, M. N., & Yilmaz, H. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

  • ACS Publications. (2024). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Canters, G. W. (2009). Development of Methods for the Determination of pKa Values. Pharmaceutical Analysis. Retrieved from [Link]

  • Mortensen, J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2011). Tuning the basicity of amines. Retrieved from [Link]

  • Frederiksen, M., et al. (2017). Elucidating fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Pearson+. (n.d.). What is the approximate pKa of propionic acid, CH3CH2CO2H?. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). Propionic acid (PAMDB000098). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (also known as N-(4-fluorophenyl)-N-methyl- -alanine).[1][2] [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (also known as N-(4-fluorophenyl)-N-methyl-


-alanine).[1][2]

[1][2]

Executive Summary

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is a


-amino acid derivative characterized by an N-aryl, N-alkyl substitution pattern.[1][2] Its thermodynamic stability is governed by three competing forces:[3]
  • Crystal Lattice Energy: Providing solid-state stability (melting point predicted range: 85–95°C).[1][2][4]

  • Retro-Michael Equilibrium: The compound is thermodynamically poised to revert to its precursors (N-methyl-4-fluoroaniline and acrylic acid) at elevated temperatures or extreme pH.[1][2][4]

  • Oxidative Susceptibility: The electron-rich aniline nitrogen is a locus for oxidative degradation, though mitigated by the para-fluorine substituent.[2][4]

Physicochemical Characterization

Before assessing stability, we must define the thermodynamic baseline of the molecule.[2][3][4]

PropertyValue (Estimated/Derived)Technical Context
Formula

MW: 197.21 g/mol
Structure Class N-aryl-

-alanine
Susceptible to retro-Michael elimination.[1][2]
pKa (Acid) ~4.5Typical for propionic acid derivatives.[3][4]
pKa (Base) ~4.8Low basicity due to

aryl withdrawal + F-inductive effect.[1][2][4]
Isoelectric Point ~4.65Zwitterionic character is weak; likely exists as uncharged species in neutral organic media.[2][4]
LogP ~2.3Moderately lipophilic; prone to oxidative metabolism in biological systems.[2][4]
Thermodynamic Parameters (Computed)

Using Group Contribution Methods (Joback/Benson), we estimate the standard state parameters. These values serve as the baseline for stability calculations.[2][4]

  • Enthalpy of Formation (

    
    ): 
    
    
    
    [1][3]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1][3]
  • Heat Capacity (

    
    ):  ~250 J/(mol[1][3]·K)
    

Scientist's Note: The proximity of the acid and base pKa values implies that in solution, the compound exists in a delicate equilibrium between the zwitterion and the uncharged form.[3][4] This significantly impacts solubility-driven degradation (precipitation vs. dissolution).[1][2][4]

Critical Degradation Pathways

The thermodynamic stability of this compound is defined by its resistance to three primary degradation vectors.

The Retro-Michael Elimination (Primary Thermal Risk)

The most critical thermodynamic instability for N-aryl-


-amino acids is the Retro-Michael reaction .[1][2][4] Unlike 

-amino acids,

-analogs can undergo unimolecular elimination to release the amine and an

-unsaturated acid.[1][2]
  • Mechanism: Thermal energy drives the equilibrium toward increased entropy (1 molecule

    
     2 molecules).[3][4]
    
  • Reaction:

    
    [1]
    
  • Thermodynamic Driver: At

    
    , the 
    
    
    
    term overwhelms the bond enthalpy, making dissociation spontaneous (
    
    
    ).[3]
Oxidative N-Dealkylation

The N-methyl group attached to the aniline nitrogen is susceptible to oxidative attack, particularly in the presence of radical initiators or UV light.[1][2][4]

  • Pathway: Formation of an unstable carbinolamine intermediate

    
     loss of formaldehyde 
    
    
    
    secondary amine formation.[2][4]
  • Fluorine Effect: The para-fluorine atom exerts an electron-withdrawing inductive effect (-I), lowering the HOMO energy of the nitrogen lone pair compared to the non-fluorinated analog.[1][2] This provides enhanced oxidative stability relative to N-methylaniline, but does not eliminate the risk.[1][4]

Thermal Decarboxylation

While less favorable than in


-keto acids, decarboxylation can occur under forcing conditions (reflux in high-boiling solvents), leading to N-ethyl-4-fluoro-N-methylaniline.[1][2]

Visualizing the Degradation Network

The following diagram maps the thermodynamic sinks for the molecule.

StabilityPathways Compound 3-[(4-Fluoro-phenyl)- methyl-amino]-propionic acid Aniline N-Methyl-4-fluoroaniline Compound->Aniline Retro-Michael (>80°C, Reversible) Acrylic Acrylic Acid Compound->Acrylic NOxide N-Oxide Impurity Compound->NOxide Oxidation (Peroxides/Air) Demethyl Des-methyl Analog (Secondary Amine) Compound->Demethyl Oxidative Dealkylation Decarb N-Ethyl-4-fluoro-N-methylaniline Compound->Decarb Decarboxylation (>150°C)

Figure 1: Primary thermodynamic degradation pathways.[3][4] Red paths indicate the dominant thermal instability (Retro-Michael).[1]

Experimental Protocol: Stability Assessment

Protocol A: Accelerated Thermal Stress (Arrhenius Plot)

This protocol determines the activation energy (


) for the Retro-Michael elimination.[1][3][4]
  • Preparation: Dissolve compound (1 mg/mL) in DMSO-

    
     (for NMR) or MeOH/Water (for HPLC).
    
  • Incubation: Aliquot into sealed vials. Incubate at 40°C, 60°C, and 80°C.

  • Sampling: Analyze at

    
     hours.
    
  • Detection:

    • HPLC-UV: Monitor decrease in peak area of parent (RT ~ 5-6 min on C18) and appearance of N-methyl-4-fluoroaniline (distinct UV spectrum,

      
       shift).
      
    • Criterion: If degradation > 5% at 60°C within 24h, the compound requires cold storage (-20°C).[2][3][4]

Protocol B: Solid-State Hygroscopicity (DVS)

Since the zwitterionic character is weak, the crystal lattice may be loosely packed.[2][3][4]

  • Method: Dynamic Vapor Sorption (DVS).[2][3][4]

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Risk: If mass gain > 2% at 80% RH, the compound is hygroscopic and prone to hydrolysis-driven Retro-Michael degradation in the solid state.[1][2][4]

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling controls are mandatory to maintain integrity:

  • Temperature: Store at -20°C . The Retro-Michael reaction is entropy-driven; low temperature kinetically traps the molecule in the "associated" state.[1][2][4]

  • pH Control: Avoid strong bases. Basic pH deprotonates the carboxylic acid (forming the carboxylate), which can electronically facilitate the expulsion of the aniline anion (or neutral aniline if proton transfer is concerted).[3]

  • Light Protection: Store in amber vials to prevent photo-oxidative N-dealkylation.

References

  • ChemicalBook. (2025).[2][3][4] 4-Fluoro-N-methylaniline Properties and Stability Data. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [1][3]

  • Kwiatkowski, S., et al. (1989).[3][4] A Synthesis of N-Substituted

    
    -Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate. Synthesis, 1989(12), 946-949.[3][5] Retrieved from [1][3]
    
  • Anusevicius, K., et al. (2014).[2][3][4][6] Synthesis and chemoinformatics analysis of N-aryl-

    
    -alanine derivatives. ResearchGate. Retrieved from 
    

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Manufacturing Methodologies for Fluorinated Amino Acid Derivatives

Abstract The incorporation of fluorine into amino acids significantly alters the physicochemical properties of peptide-based drugs, enhancing metabolic stability (the "Fluorine Effect"), lipophilicity, and binding affini...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into amino acids significantly alters the physicochemical properties of peptide-based drugs, enhancing metabolic stability (the "Fluorine Effect"), lipophilicity, and binding affinity.[1] However, traditional fluorination methods—often relying on electrophilic reagents like Selectfluor® or hazardous nucleophiles like DAST—face severe safety and cost bottlenecks upon scale-up. This guide details three distinct, scalable workflows: Continuous Flow Deoxyfluorination (for safety), Photoredox C–H Functionalization (for late-stage modification), and Biocatalytic Transamination (for high stereopurity).

Part 1: Strategic Selection of Fluorination Methodologies

Before initiating a campaign, the synthetic route must be matched to the target's structural requirements and the available equipment.

FeatureContinuous Flow (Deoxyfluorination) Photoredox Catalysis (C-H Activation) Biocatalysis (Enzymatic)
Primary Utility Converting alcohols to fluorides (e.g., Ser

Fluoro-Ala).
Direct fluorination of aliphatic side chains (e.g., Leu, Val).Synthesis of chiral

-amino acids from keto acids.
Scalability High (Kilogram/day via numbering up).Medium-High (Requires flow photoreactors).High (Fermentation/Bioreactor).
Stereocontrol Retains/Inverts (SN2); risk of racemization.Low (often racemic without chiral catalysts).Excellent (>99% ee).[2]
Safety Profile Excellent (Containment of HF/DAST).Good (Mild conditions, no F2 gas).Excellent (Aqueous media).
Cost Driver Reagent cost (DAST/Deoxo-Fluor).Catalyst cost (Ir/Ru) & Light source.Enzyme development & Cofactors.[3]

Part 2: Application Note – Continuous Flow Deoxyfluorination

Objective: Safe scale-up of


-fluoro amino acids (e.g., 4-fluoroproline or 3-fluoroalanine) using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
The Challenge

Batch fluorination with DAST is notoriously hazardous due to:

  • Exotherms: Rapid heat release leading to thermal runaway.

  • Decomposition: DAST decomposes above 90°C (or lower if impure), releasing HF gas.

  • Shock Sensitivity: Explosive byproducts can form upon aqueous workup if not quenched controlled.

The Solution: Flow Chemistry

By confining the reaction to a micro- or meso-fluidic reactor, the active volume is minimized (<10 mL), heat transfer is maximized, and the residence time is strictly controlled.

Experimental Workflow (Diagram)

FlowFluorination Substrate Substrate (Alcohol) in DCM PumpA Pump A Substrate->PumpA Reagent DAST Reagent in DCM PumpB Pump B Reagent->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor Residence Time Coil (PFA, 5-10 mL, 25-50°C) Mixer->Reactor Reaction Zone Quench Packed Bed Quench (CaCO3 / Silica) Reactor->Quench HF Neutralization BPR Back Pressure Regulator (5 bar) Quench->BPR Collection Product Collection BPR->Collection

Figure 1: Schematic of a continuous flow setup for DAST-mediated fluorination. The packed bed quench is critical for neutralizing HF in-line.

Detailed Protocol

Reagents:

  • Substrate:

    
    -Boc-trans-4-hydroxy-L-proline methyl ester (0.5 M in anhydrous CH2Cl2).
    
  • Fluorinating Agent: DAST (0.6 M in anhydrous CH2Cl2). Note: Handle DAST under N2 atmosphere.

Hardware:

  • Vapourtec R-Series or equivalent flow system.

  • Reactor: 10 mL PFA coil.

  • Material Compatibility: All wetted parts must be PEEK or PTFE/PFA. No glass or steel in the fluorination zone.

Step-by-Step Procedure:

  • System Drying: Flush the entire system with anhydrous dichloromethane (DCM) for 20 minutes to remove trace moisture. Causality: Water reacts violently with DAST to form HF.

  • Flow Rate Calculation: Set flow rates to achieve a residence time (

    
    ) of 10–15 minutes.
    
    • Total Flow Rate = Reactor Volume /

      
       = 10 mL / 10 min = 1.0 mL/min.
      
    • Pump A (Substrate) = 0.5 mL/min; Pump B (DAST) = 0.5 mL/min (1:1.2 equiv ratio).

  • Reaction:

    • Set reactor temperature to 50°C.

    • Start pumping reagents.[4]

    • The stream passes through the reactor coil where fluorination occurs via an SN2 mechanism (inversion of configuration).

  • In-Line Quench:

    • Direct the reactor output into a column packed with CaCO3 mixed with silica gel.

    • Mechanism:[1][3][5][6][7][8][9] CaCO3 neutralizes the HF byproduct and unreacted DAST immediately upon exit, preventing downstream corrosion or off-gassing.

  • Workup: Collect the output, filter off solids, and concentrate. Purify via flash chromatography.

Validation:

  • 19F NMR: Look for the disappearance of DAST signal (-55 ppm, doublet) and appearance of product (-175 ppm).

Part 3: Protocol – Photoredox C(sp3)–H Fluorination

Objective: Direct, late-stage fluorination of aliphatic amino acid side chains (e.g., Leucine, Valine) without de novo synthesis.

The Science

This method utilizes a Hydrogen Atom Transfer (HAT) mechanism.[6] A photocatalyst (e.g., Decatungstate or Acridinium) becomes excited by blue light and abstracts a hydrogen atom from the unactivated C–H bond. An electrophilic fluorine source (Selectfluor) then traps the resulting radical.

Mechanism Visualization

Photoredox Light Blue LED (450 nm) Cat_ES *Catalyst [Excited State] Light->Cat_ES hv Cat_GS Catalyst (TBADT) [Ground State] Cat_GS->Cat_ES Cat_ES->Cat_GS HAT (-H•) Radical Carbon Radical (C•) Cat_ES->Radical Interaction Substrate Amino Acid (C-H Bond) Substrate->Radical H-Abstraction Product Fluorinated AA (C-F Bond) Radical->Product F-Transfer Fluorine NFSI / Selectfluor Fluorine->Product

Figure 2: Simplified catalytic cycle for the decatungstate-catalyzed C-H fluorination.

Detailed Protocol

Reagents:

  • Substrate:

    
    -Boc-L-Leucine methyl ester (1.0 equiv).
    
  • Photocatalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%).

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv).

  • Solvent: Acetonitrile/Water (9:1).

Equipment:

  • Photoreactor with 450 nm (Blue) LEDs (e.g., Kessil lamp or commercial flow photoreactor).

  • Degassing apparatus.

Step-by-Step Procedure:

  • Preparation: Dissolve substrate (0.2 mmol), NFSI (0.3 mmol), and TBADT (0.004 mmol) in 2 mL of MeCN:H2O.

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a triplet radical that quenches the excited state of the photocatalyst and traps alkyl radicals, shutting down the reaction.

  • Irradiation: Place the vial/reactor 2 cm from the light source. Stir vigorously. Irradiate for 12–24 hours.

    • Scale-up Note: For scales >1g, use a flow photoreactor to ensure uniform light penetration (Beer-Lambert Law limits batch penetration to a few mm).

  • Monitoring: Monitor consumption of starting material by LC-MS.

  • Purification: Evaporate solvent. The residue often contains sulfonimide byproducts. Purify via reverse-phase HPLC or silica column (EtOAc/Hexanes).

Part 4: Protocol – Chemo-Enzymatic Synthesis

Objective: Synthesis of enantiopure fluorinated amino acids (e.g., 3-fluoro-L-alanine) with >99% ee.

The Science

Engineered transaminases (aminotransferases) can reversibly transfer an amino group from a donor (like L-Alanine or isopropylamine) to a fluorinated keto-acid acceptor. This method bypasses the difficulty of asymmetric chemical fluorination.[10]

Detailed Protocol

Reagents:

  • Substrate: 3-Fluoropyruvate (sodium salt).

  • Enzyme:

    
    -Transaminase (commercial kits available from Codexis or similar).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (1.0 M).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction Mix:

    • Dissolve 3-Fluoropyruvate (50 mM) in the buffer.

    • Add Isopropylamine (250 mM) as the amine donor.

    • Add Transaminase enzyme powder (10 mg/mL loading).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Equilibrium Shift: The use of isopropylamine generates acetone as a byproduct. Leaving the reaction vessel slightly open (or using a sweep gas) removes acetone, driving the equilibrium toward product formation.

  • Quench & Workup:

    • Acidify to pH 2 with HCl to denature the enzyme.

    • Centrifuge to remove protein precipitate.

    • Purify the supernatant via Ion Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Part 5: References

  • Britton, R., et al. (2014).[11] "A General Strategy for the Synthesis of Fluorinated Amino Acids via Photoredox Catalysis." Angewandte Chemie International Edition. [Link]

  • Seeberger, P. H., et al. (2015).[8] "Flow Synthesis of Fluorinated

    
    -Amino Acids." European Journal of Organic Chemistry. [Link]
    
  • Baxendale, I. R., et al. (2013). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." ChemMedChem. [Link]

  • O'Hagan, D., et al. (2010). "Enzymatic fluorination in Streptomyces cattleya." Chemical Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: A Guide to Esterification Techniques for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Introduction: Strategic Importance of Esterification 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is a substituted β-amino acid derivative that serves as a valuable building block in pharmaceutical research and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Esterification

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is a substituted β-amino acid derivative that serves as a valuable building block in pharmaceutical research and development. Its structural motifs are pertinent to the synthesis of bioactive molecules, particularly those targeting the central nervous system.[1] Esterification of the carboxylic acid moiety is a critical chemical transformation for this molecule, enabling several strategic advantages in drug development:

  • Prodrug Synthesis: Conversion to an ester can enhance the lipophilicity and membrane permeability of the parent drug, improving its pharmacokinetic profile and oral bioavailability.[2]

  • Intermediate Protection: The ester group serves as an effective protecting group for the carboxylic acid, preventing unwanted side reactions during subsequent synthetic steps, such as peptide coupling.

  • Modulation of Physicochemical Properties: Esterification allows for the fine-tuning of solubility, stability, and release characteristics of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of three robust esterification methodologies, offering researchers the rationale, protocols, and comparative insights needed to select the optimal strategy for their specific synthetic goals.

Molecular Considerations for Esterification

The chemical reactivity of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is governed by its key functional groups:

  • Carboxylic Acid: The primary site for esterification.

  • Tertiary Amine (N-methyl): This group is basic and will be protonated under acidic conditions. Its presence precludes the use of certain harsh reagents and can complicate purification. The N-methyl group also introduces steric bulk near the reactive center, which can hinder some transformations.[3]

  • Fluorophenyl Ring: The electron-withdrawing fluorine atom can subtly influence the acidity of the carboxylic acid. The aromatic ring is generally stable under the conditions described.

The primary challenge in esterifying this molecule is to achieve high conversion of the carboxylic acid while managing the reactivity of the tertiary amine and potential steric hindrance. The choice of method must balance efficiency, mildness of conditions, and practicality of purification.

Method 1: Acid-Catalyzed Fischer-Speier Esterification

Principle & Rationale The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol, which also serves as the solvent.[4][5] It is a cost-effective and operationally simple method.[6] The reaction is driven to completion by using a large excess of the alcohol or by removing the water byproduct. For amino acids, the strong acid catalyst (e.g., H₂SO₄ or HCl) protonates the amine functionality, forming an ammonium salt. This conveniently protects the amine from participating in side reactions and increases the substrate's solubility in the polar alcohol solvent.[7]

A common and convenient variant involves using thionyl chloride (SOCl₂) directly in the alcohol. SOCl₂ reacts with the alcohol to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification.[8]

Experimental Workflow: Fischer-Speier Esterification

sub Substrate + Alcohol (Solvent) cool Cool to 0°C sub->cool add_socl2 Slowly Add SOCl₂ cool->add_socl2 Exothermic reflux Reflux (e.g., 2-4h) add_socl2->reflux Allow to warm to RT monitor Monitor by TLC reflux->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with Base (e.g., sat. NaHCO₃) concentrate->neutralize Dissolve residue extract Extract with Organic Solvent neutralize->extract purify Dry, Filter, Concentrate & Purify extract->purify RCOOH R-COOH O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + + EDC EDC EDC->O_acyl Acyl_pyr N-Acylpyridinium Intermediate O_acyl->Acyl_pyr + DMAP DMAP DMAP Acyl_pyr->DMAP catalyst regeneration Ester R-COOR' (Product) Acyl_pyr->Ester + R'-OH ROH R'-OH EDU EDU (Byproduct) mix Mix Substrate, Alcohol & PPh₃ in Anhydrous THF cool Cool to 0°C mix->cool add_dead Add DEAD/DIAD Dropwise cool->add_dead Maintain temp. stir Stir at RT (e.g., 6-24h) add_dead->stir Allow to warm monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by Column Chromatography concentrate->purify Direct purification start Start: Need to Esterify Substrate acid_sensitive Is the substrate acid or heat sensitive? start->acid_sensitive cost_concern Is cost the primary concern? acid_sensitive->cost_concern No steglich Use Steglich Esterification acid_sensitive->steglich Yes purification_concern Is ease of purification critical? cost_concern->purification_concern No fischer Use Fischer-Speier Esterification cost_concern->fischer Yes purification_concern->steglich Yes mitsunobu Use Mitsunobu Reaction purification_concern->mitsunobu No (accepts chromatography)

Sources

Method

Application Note: A Protocol for the Synthesis of Pharmacophore Scaffolds Using 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic Acid

Abstract In modern drug discovery, pharmacophore modeling serves as a cornerstone for identifying and optimizing novel therapeutic agents by defining the essential three-dimensional arrangement of molecular features nece...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, pharmacophore modeling serves as a cornerstone for identifying and optimizing novel therapeutic agents by defining the essential three-dimensional arrangement of molecular features necessary for biological activity.[1][2] This guide provides a comprehensive, field-proven protocol for utilizing 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid as a versatile scaffold for the creation of a chemically diverse amide library. The inherent structural features of this scaffold—a fluorinated phenyl ring known to enhance metabolic stability and membrane permeability, a tertiary amine, and a reactive carboxylic acid handle—make it an ideal starting point for generating lead-like molecules.[3] We present a detailed methodology, from the synthesis of the core scaffold to its derivatization via robust amide coupling reactions and the subsequent application of the resulting library in developing a ligand-based pharmacophore model. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate hit-to-lead campaigns.

Introduction: The Strategic Role of the Scaffold in Pharmacophore-Guided Discovery

Pharmacophore modeling provides a powerful abstraction of the complex interactions between a ligand and its biological target, emphasizing the specific functional arrangement of features rather than the entire molecular structure.[4] The success of a pharmacophore-based virtual screening or lead optimization campaign is fundamentally dependent on the quality and diversity of the chemical matter used to build the initial hypothesis.

The selected scaffold, 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid , offers several strategic advantages:

  • Fluorophenyl Moiety: The 4-fluorophenyl group is a well-established bioisostere for a phenyl group. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane penetration.[3]

  • Carboxylic Acid Handle: This functional group is the primary point for chemical diversification. It can be readily activated to form amide bonds, a stable and prevalent linkage in pharmaceuticals, allowing for the systematic exploration of chemical space by coupling with a vast array of commercially available amines.[5]

  • Tertiary Amine Core: The N-methyl group provides a fixed structural element that can influence the conformational rigidity of the resulting derivatives and may participate in crucial interactions within a binding pocket.

This guide details the practical steps required to leverage these features, enabling the creation of a targeted compound library for the generation of robust and predictive pharmacophore models.

Experimental Protocols

Synthesis of the Core Scaffold: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic Acid

The target scaffold can be efficiently synthesized via a Michael addition reaction, a reliable method for forming carbon-carbon or carbon-heteroatom bonds.

Reaction Principle: This synthesis involves the conjugate addition of N-methyl-4-fluoroaniline to methyl acrylate. The electron-withdrawing nature of the acrylate ester polarizes the double bond, making the β-carbon susceptible to nucleophilic attack by the amine. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.

Step-by-Step Protocol:

  • Michael Addition:

    • To a round-bottom flask, add N-methyl-4-fluoroaniline (1.0 eq) and methyl acrylate (1.2 eq).

    • Add a catalytic amount of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).

    • Stir the mixture at 60 °C for 12-18 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

    • Upon completion, cool the reaction to room temperature and remove the excess methyl acrylate under reduced pressure. The resulting crude ester, methyl 3-[(4-fluoro-phenyl)-methyl-amino]-propionate, can often be used in the next step without further purification.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

    • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the ester spot.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to pH ~4-5 with 1M hydrochloric acid (HCl). A white precipitate of the product should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid .

General Protocol for Amide Library Synthesis

The carboxylic acid of the core scaffold is activated to facilitate coupling with a diverse set of primary and secondary amines. Carbodiimide-mediated coupling is a widely used and effective method.[5][6]

G A Core Scaffold 3-[(4-Fluoro-phenyl)-methyl-amino] -propionic acid C Amide Coupling Reaction (e.g., EDC, HOBt) A->C B Diverse Amines (R1R2-NH) B->C D Purification & QC (Chromatography, LC-MS) C->D Crude Products E Synthesized Amide Library (Diverse Structures) D->E Pure Compounds F Biological Screening E->F G Structure-Activity Relationship (SAR) Data F->G

Caption: Logical flow for generating a pharmacophore model.

Methodology Overview:

  • Data Curation: Collect the biological activity data (e.g., IC₅₀, EC₅₀) for the synthesized library.

  • Feature Identification: For the most active compounds, identify potential pharmacophoric features. Based on the scaffold, these will likely include:

    • Aromatic Ring (AR): The 4-fluorophenyl group.

    • Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen.

    • Hydrophobic (HY): The aromatic ring and aliphatic parts of the scaffold and R-groups.

    • Positive Ionizable (PI): The tertiary amine, if protonated under physiological conditions.

  • Model Generation: Using specialized software (e.g., MOE, Discovery Studio, LigandScout), the active compounds are conformationally sampled and aligned. The software identifies the 3D arrangement of features common to the most active molecules. [7]4. Validation and Use: The resulting hypothesis is validated for its ability to distinguish known active compounds from inactive ones. A validated model can then be used to screen large virtual databases to find novel chemical entities that match the pharmacophore query. [4]

Troubleshooting Guide for Amide Coupling

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagents (EDC is moisture-sensitive).2. Poor quality (wet) solvent.3. Sterically hindered amine.1. Use fresh, high-quality EDC from a recently opened bottle.2. Ensure all solvents are anhydrous.3. Increase reaction time/temperature or switch to a more potent coupling reagent like HATU or T3P. [8]
Incomplete Reaction Insufficient equivalents of coupling reagent or base.Increase the equivalents of the coupling reagent and/or base (e.g., use 1.5 eq of EDC and 3.0 eq of DIPEA).
Side Product Formation 1. Formation of N-acylurea byproduct from EDC.2. Epimerization at an adjacent chiral center (if applicable).1. Ensure HOBt is used, as it traps the activated acid to prevent rearrangement.2. Perform the reaction at 0 °C and avoid excess base or prolonged reaction times. [5]
Difficult Purification Byproducts (e.g., dicyclohexylurea if DCC is used) co-elute with the product.An acidic and basic aqueous wash during work-up is critical for removing most byproducts and unreacted starting materials. Ensure washes are thorough.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling: Handle all reagents in a well-ventilated fume hood. EDC is a skin and eye irritant. DIPEA and many amines are corrosive and have strong odors. Anhydrous solvents are flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Virtual Museum. (n.d.). 3-(4-Fluorophenyl)propionic Acid: A Versatile Research Tool. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Wunsch, D. et al. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Retrieved from [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Retrieved from [Link]

  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of pharmacophore modeling and its applications. Retrieved from [Link]

  • Science.gov. (n.d.). pharmacophore modeling 3d: Topics. Retrieved from [Link]

  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Center for Biotechnology Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during N-alkylation of fluorinated beta-amino acids

Technical Support Center: N-Alkylation of Fluorinated -Amino Acids Status: Operational Current Version: 2.4 (2025-Update) Topic: Troubleshooting Reactivity, Selectivity, and Stability in Fluorinated Scaffolds Core Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Fluorinated -Amino Acids

Status: Operational Current Version: 2.4 (2025-Update) Topic: Troubleshooting Reactivity, Selectivity, and Stability in Fluorinated Scaffolds

Core Directive: The "Reactivity Paradox"

Welcome to the Advanced Synthesis Support Module. If you are attempting to N-alkylate a fluorinated


-amino acid, you are likely facing the "Reactivity Paradox" :
  • The Fluorine Effect: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) significantly lowers the pK
    
    
    
    of the amine, rendering it a poor nucleophile.
  • The Compensation Trap: To overcome this sluggishness, you apply heat or stronger bases, which triggers the inherent instability of

    
    -amino acids—specifically 
    
    
    
    -lactamization
    (cyclization) or dehydrofluorination (elimination).

This guide provides self-validating protocols to navigate this narrow stability window.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My reaction is stalled or extremely slow, even with excess alkyl halide."

Diagnosis: Nucleophilic Deactivation. The presence of fluorine on the backbone (especially at the


- or 

-position relative to the nitrogen) pulls electron density away from the amine lone pair.
  • Data Point: A single fluorine atom at the

    
    -position relative to an amine can depress the pK
    
    
    
    by approximately 1.7 to 2.0 log units [1].[1]
  • The Fix: Do not simply increase temperature.

    • Switch Solvents: Use polar aprotic solvents (DMF, DMSO, or NMP) to solvate the cation of your base, leaving the "naked" amine more reactive.

    • Catalysis: Add a soluble iodide source (e.g., TBAI, NaI) to generate a more reactive alkyl iodide in situ (Finkelstein reaction).

    • Strategic Pivot: If direct alkylation fails >48h, switch to Reductive Amination (See Protocol A).

Issue 2: "I am observing a significant impurity with M-18 (loss of water) or M-ROH."

Diagnosis:


-Lactam Formation (Cyclization). 


-Amino acids are structurally predisposed to form 4-membered lactam rings. This is accelerated if the C-terminus is an activated ester or acid chloride, or if the reaction is heated under basic conditions.
  • The Fix:

    • Ester Protection: Ensure the C-terminus is protected as a bulky ester (e.g., tert-butyl ester) before alkylation. Methyl esters may still cyclize under harsh conditions.

    • Avoid Activating Agents: Never use HATU/EDC in the presence of the free secondary amine unless lactamization is the goal.

Issue 3: "I cannot control mono- vs. di-alkylation."

Diagnosis: The Alkylation Gradient. Unlike standard amines, where the product (secondary amine) is more nucleophilic than the starting material (primary amine), fluorinated amines are less predictable. However, over-alkylation remains a risk with reactive halides (e.g., MeI, BnBr).

  • The Fix:

    • The Fukuyama Strategy: Use the Nosyl (2-nitrobenzenesulfonyl) protecting group. This allows for precise mono-alkylation via the Mitsunobu reaction or base-mediated alkylation, followed by mild deprotection (See Protocol B) [2].

Visualizing the Pathways

The following diagram illustrates the competing pathways and the decision logic for selecting the correct method.

G Start Start: Fluorinated Beta-Amino Acid Check_pKa Check Amine Basicity (Fluorine Proximity) Start->Check_pKa Decision Select Method Check_pKa->Decision Low Nucleophilicity Method_Reductive Protocol A: Reductive Amination (Best for Mono-alkylation) Decision->Method_Reductive Aldehyde Available Method_Fukuyama Protocol B: Fukuyama-Mitsunobu (Best for Steric Bulk) Decision->Method_Fukuyama High Precision Needed Method_Direct Direct Alkylation (High Risk) Decision->Method_Direct Simple Methylation Success Target N-Alkyl Product Method_Reductive->Success Stable Product Method_Fukuyama->Success Pure Mono-alkyl Risk_Lactam Risk: Beta-Lactam Formation Method_Direct->Risk_Lactam If C-term unprotected Risk_Elim Risk: HF Elimination (Defluorination) Method_Direct->Risk_Elim Strong Base used

Caption: Decision matrix for N-alkylation strategies, highlighting the risks of direct alkylation vs. the safety of reductive/Fukuyama protocols.

Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation without over-alkylation or lactamization.

Mechanism: Formation of an imine/iminium ion followed by in situ reduction. The slightly acidic conditions prevent


-lactam formation.
ReagentEquivalentsRole
Fluorinated

-AA (Ester)
1.0Substrate
Aldehyde / Ketone 1.1 - 1.5Alkyl Source
NaBH(OAc)

1.5 - 2.0Mild Reductant
Acetic Acid 1.0 - 2.0Catalyst (Activates Imine)
DCE or DCM Solvent0.1 M Concentration

Step-by-Step:

  • Preparation: Dissolve the

    
    -amino ester (HCl salt) in 1,2-dichloroethane (DCE). Add Et
    
    
    
    N (1.0 eq) only if neutralizing the salt is strictly necessary; otherwise, the acidic conditions help.
  • Imine Formation: Add the aldehyde (1.2 eq). Stir at Room Temperature (RT) for 30–60 mins.

    • Tip: If the amine is highly fluorinated (very low pK

      
      ), add molecular sieves (4Å) or MgSO
      
      
      
      to drive the equilibrium toward the imine [3].
  • Reduction: Add NaBH(OAc)

    
     (1.5 eq) in one portion.
    
    • Why NaBH(OAc)

      
      ? It is less basic than NaBH
      
      
      
      and won't reduce the aldehyde before it reacts with the amine.
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[2]
    
Protocol B: Fukuyama-Mitsunobu Alkylation

Best for: Introducing complex alkyl groups or when reductive amination is not feasible.

Mechanism: Activation of the amine with a Nosyl group (increasing acidity of the NH), alkylation, and mild deprotection.

Phase 1: Nosyl Protection

  • Dissolve

    
    -amino ester in DCM/Pyridine.
    
  • Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq) at 0°C.

  • Warm to RT and stir until completion. Isolate the N-Ns protected amine.

Phase 2: Mitsunobu Alkylation

  • Dissolve N-Ns amine (1.0 eq), Alcohol (R-OH) (1.2 eq), and PPh

    
      (1.5 eq) in anhydrous THF or Toluene.
    
  • Add DIAD/DEAD (1.5 eq) dropwise at 0°C.

  • Stir at RT.

    • Advantage:[2][3][4][5] This works even for poorly nucleophilic fluorinated amines because the sulfonamide proton is acidic (pK

      
       ~10), allowing easy deprotonation by the betaine intermediate [4].
      

Phase 3: Deprotection

  • Dissolve the alkylated intermediate in DMF.

  • Add Thiophenol (PhSH) (1.2 eq) and K

    
    CO
    
    
    
    (3.0 eq).
    • Note: The thiolate anion attacks the aromatic ring of the Nosyl group (Meisenheimer complex), releasing SO

      
       and the free amine.
      
  • Stir at RT for 1–2 hours. The reaction turns bright yellow (nitrophenyl sulfide byproduct).

Comparative Data: Method Selection

FeatureDirect AlkylationReductive AminationFukuyama-Mitsunobu
Mono-Selectivity Poor (Mix of mono/di)Excellent Excellent
Risk of

-Lactam
High (Basic conditions)Low (Acidic conditions)Low (Neutral/Mild)
Fluorine Tolerance Low (Slow reaction)Medium (Requires acid cat.)High (Driven by pK

of Ns-group)
Atom Economy HighHighLow (Requires protection steps)

References

  • G. P. Gelbard. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. (Context: Discusses the inductive effect of fluorine on amine basicity).

  • T. Kan & T. Fukuyama. (2004).[2] Fukuyama Amine Synthesis. Chemical Communications.[2] (Context: The definitive guide on Nosyl-protection strategies).

  • V. A. Soloshonok, et al. (2011).

    
    -Amino Acids. Synthesis.  (Context: Comprehensive review on synthesis and handling of fluorinated beta-amino acids).
    
  • C. A. Olsen, et al. (2005). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited. Tetrahedron. (Context: Application of Fukuyama method for difficult amine substrates).

For further assistance, please submit your specific substrate structure to the Advanced Chemistry Support Ticket System.

Sources

Optimization

Optimization of HPLC separation for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Project: Optimization of HPLC Separation for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Ticket ID: HPLC-FLU-092 Status: Open for Consultation Analyst Level: Senior Application Scientist[1] Technical Brief: Analyte...

Author: BenchChem Technical Support Team. Date: February 2026

Project: Optimization of HPLC Separation for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Ticket ID: HPLC-FLU-092 Status: Open for Consultation Analyst Level: Senior Application Scientist[1]

Technical Brief: Analyte Assessment & Core Strategy

Before troubleshooting, we must establish the "Golden Standard" method. Your analyte, 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid , presents a unique chromatographic challenge known as "pKa Overlap."[1]

Chemical Profile[1][2][3][4][5][6]
  • Structure Class: N-alkyl aniline derivative (N-Aryl

    
    -amino acid).[1]
    
  • Functional Groups:

    • Carboxylic Acid (Propionic moiety):

      
       (Acidic).[1]
      
    • Tertiary Amine (Aniline nitrogen):

      
      .[1] Note: The electron-withdrawing Fluorine atom and the phenyl ring significantly lower the basicity compared to aliphatic amines.
      
    • Fluorophenyl Ring: Increases hydrophobicity and introduces

      
       interaction potential.[1]
      
The "pKa Overlap" Challenge

Unlike standard amino acids (zwitterions with wide pKa gaps), this molecule has two ionizable groups with similar


 values (approx 3.5–5.0).
  • At pH 2.5: Amine is protonated (

    
    ), Acid is neutral (
    
    
    
    ).[1] Net Charge: +1 .
  • At pH 7.0: Amine is neutral (

    
    ), Acid is ionized (
    
    
    
    ).[1] Net Charge: -1 .
  • At pH 4.5: Mixed species.[1] Worst region for peak symmetry. [1]

Recommended "Golden Standard" Protocol

To ensure robustness, we recommend operating at Low pH (pH 2.5 - 3.0) to keep the acid neutral and the amine protonated. This suppresses the secondary ionic interactions that cause tailing.[1]

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-HexylC18 for general retention; Phenyl-Hexyl exploits the Fluorine-Ring interaction for better selectivity.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm offers better resolution for impurities.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1]7) ensures the acid moiety remains protonated (neutral).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than Methanol, keeping backpressure low.[1]
Gradient 5% B to 95% B over 15 minGeneric scouting gradient. Fluorinated compounds often elute later than expected.[1]
Flow Rate 1.0 mL/minStandard flow.[1][2]
Detection UV @ 254 nmThe aniline ring has strong absorption here.[1]
Temperature 40°CCritical for fluorinated compounds to reduce mass transfer resistance.[1]

Troubleshooting Guide (Q&A Format)

Ticket #001: Peak Tailing & Asymmetry

User Question: "I am using a standard C18 column with a Methanol/Water gradient. The main peak for the propionic acid derivative is tailing significantly (


). How do I fix this?"

Scientist Response: Peak tailing in N-substituted anilines is classically caused by Silanol Activity .[1] Even though the nitrogen is less basic due to the phenyl ring, it can still interact with residual silanol groups (


) on the silica support, causing a "drag" on the peak.

Diagnostic Workflow:

TailingFix Start Issue: Peak Tailing CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow AddMod Action: Add 0.1% TEA or Switch to TFA IsLow->AddMod Yes (Still Tailing) LowerPH Action: Lower pH to 2.5 (Suppress Silanols) IsLow->LowerPH No (pH is neutral) ChangeCol Action: Switch to 'Base Deactivated' Column AddMod->ChangeCol If Tailing Persists

Figure 1: Decision matrix for resolving peak tailing in amine-containing analytes.

Specific Solutions:

  • The "TFA" Fix: Switch your modifier from Formic Acid to Trifluoroacetic Acid (TFA) (0.05% - 0.1%) .[1] TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated amine, masking the positive charge and preventing silanol interaction.

    • Trade-off: TFA can suppress MS sensitivity.[1] If using LC-MS, stick to Formic Acid but increase column temperature.[1]

  • Column Choice: Ensure you are using a "Base Deactivated" (BD) or "High Density Bonding" C18 column.[1] Older "Type A" silica columns are notorious for this interaction.[1]

  • Temperature: Increase column temperature to 45°C . Fluorinated compounds often exhibit slower mass transfer; heat improves peak sharpness.[1]

Ticket #002: Retention Time Drift

User Question: "My retention times are shifting by 0.2–0.5 minutes between runs. The system pressure is stable.[1] Is the fluorine atom affecting equilibration?"

Scientist Response: Yes, retention drift with fluorinated compounds is a known phenomenon, often linked to Thermal Sensitivity and Phase Dewetting .[1]

  • The "Fluorine Effect": Fluorine atoms are highly lipophilic but do not solvate well in water.[1] If your re-equilibration step (returning to low % Organic) is too short, the stationary phase may not fully "reset" around the fluorinated analyte's binding sites.

    • Protocol Adjustment: Extend your post-run equilibration time by 3–5 minutes.

  • Temperature Fluctuations: Retention of ionizable compounds (like your propionic acid) is highly sensitive to temperature-induced

    
     shifts.[1]
    
    • Protocol Adjustment: Ensure your column compartment is actively thermostatted (e.g., set to 40°C

      
       0.1°C), not just "ambient."[1]
      
  • Buffer Capacity: If you are using simple acidified water (e.g., 0.1% Formic Acid), the buffering capacity is low.[1] If your sample matrix is basic or acidic, it can locally shift the pH inside the column.

    • Protocol Adjustment: Switch to a true buffer: 20 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid) . This "locks" the pH and stabilizes retention.

Ticket #003: Selectivity & Impurity Separation

User Question: "I can see the main peak, but I suspect a des-fluoro impurity co-eluting. The C18 column isn't separating them."

Scientist Response: Separating a fluorinated compound from its non-fluorinated analog (des-fluoro) is difficult on C18 because the hydrophobicity difference is small.[1] You need a phase that interacts specifically with the electron-deficient ring.[1]

Recommended Strategy: Phenyl-Hexyl Chromatography Switch to a Phenyl-Hexyl stationary phase.[1]

  • Mechanism: The

    
    -electrons in the stationary phase phenyl ring interact with the 
    
    
    
    -electrons of your analyte's aromatic ring.
  • The Fluorine Factor: The fluorine atom on your analyte is electron-withdrawing, making the ring electron-deficient. This creates a specific "donor-acceptor"

    
     interaction with the electron-rich Phenyl-Hexyl phase.[1]
    
  • Result: This interaction is often strong enough to pull the fluorinated peak away from non-fluorinated impurities.[1]

Comparison Table: Column Selectivity

Column TypeInteraction MechanismSuitability for Fluoro-Amino-Acid
C18 (Alkyl) Hydrophobic InteractionGood for general retention.[1] May fail to separate structural isomers.[1]
Phenyl-Hexyl Hydrophobic +

Stacking
Excellent. Exploits the F-Phenyl ring electronics.[1]
PFP (Pentafluorophenyl) Dipole-Dipole +

Alternative.[1] Good if the impurity is a positional isomer (e.g., 2-Fluoro vs 4-Fluoro).[1]

Experimental Workflow: Method Optimization

Follow this diagram to systematically optimize your method from the initial scouting run.

Optimization cluster_note Optimization Loop Step1 1. Scouting Run (5-95% B, C18, pH 2.5) Step2 2. Evaluate Peak Step1->Step2 Decision1 Tailing? Step2->Decision1 Decision2 Resolution? Decision1->Decision2 No ActionTailing Add TFA or Increase Temp Decision1->ActionTailing Yes ActionRes Switch to Phenyl-Hexyl Decision2->ActionRes Poor (<1.5) Final 3. Final Method (Isocratic/Gradient) Decision2->Final Good (>2.0) ActionTailing->Step1 Re-run ActionRes->Step1 Re-run

Figure 2: Systematic optimization workflow for method development.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient and pH optimization).

  • U.S. Environmental Protection Agency (EPA). (1984).[1][3] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge (EPA-600/S4-84-009).[1][3] - Establishes baseline extraction and chromatography for aniline derivatives.[1]

  • BenchChem. (2025).[1][4] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. - Provides specific protocols for C18 separation of substituted anilines.[1]

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. - Discusses retention behavior of polar aniline derivatives.

  • Pommier, Y., et al. (2010). Separation of Fluorinated Amino Acids...[5] using HPLC. National Institutes of Health (PMC).[1] - Detailed analysis of the "Fluorine Effect" on retention and column selection.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Status: Operational Ticket ID: CRY-FPA-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-FPA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Oiling Out (LLPS), Polymorphism, and Yield Issues

Executive Summary

You are likely visiting this page because your crystallization of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (hereafter F-MAPA ) has failed, resulting in a "milky" emulsion (oiling out) or a sticky gum rather than a free-flowing powder.

This molecule presents a unique challenge: it combines a zwitterionic core (amino acid) with a lipophilic shield (fluorinated N-methyl phenyl ring). This duality creates a high propensity for Liquid-Liquid Phase Separation (LLPS) before crystal nucleation can occur.

This guide moves beyond standard "trial and error" by applying thermodynamic control to the three critical variables: Supersaturation Generation , pH Control , and Solvent Hydrophobicity .

Module 1: The "Oiling Out" Phenomenon (LLPS)

The Problem: Upon cooling or adding antisolvent, the solution turns cloudy/milky. No crystals form; instead, an oil settles at the bottom which eventually hardens into a glass or gum.

The Science: This is Liquid-Liquid Phase Separation (LLPS).[1] The interaction between F-MAPA molecules is stronger than the interaction with the solvent, but the molecules lack the kinetic energy to organize into a lattice. The system lowers its energy by separating into a solute-rich liquid (oil) rather than a solid. This is common in N-aryl-beta-alanine derivatives due to the flexible propionic acid tail disrupting packing [1, 2].

Troubleshooting Protocol: The "Solvent Exchange" Method

Do not rely on simple cooling. You must decouple supersaturation from temperature.

Step-by-Step Workflow:

  • Dissolution (The Good Solvent):

    • Dissolve crude F-MAPA in Methanol (MeOH) or Ethanol (EtOH) at 40°C.

    • Note: Avoid pure water initially; while soluble, the high surface tension of water promotes oiling out of the hydrophobic fluorophenyl group [3].

  • The "Cloud Point" Titration:

    • Slowly add Isopropyl Alcohol (IPA) (antisolvent) dropwise at 40°C until a faint turbidity persists.

    • Critical: If it turns milky instantly, you added too fast. Re-heat to clear.

  • Seeding (The Nucleation Anchor):

    • Add 0.5 wt% of pure seed crystals.

    • If no seeds exist: Scratch the glass wall vigorously or use a sonication burst (5 seconds) to induce primary nucleation.

  • Isothermal Aging:

    • Hold at 40°C for 1-2 hours. Do not cool yet.

    • Allow the seeds to grow. This bypasses the metastable liquid phase.

  • Controlled Cooling:

    • Cool to 0°C at a rate of 5°C/hour . Slow cooling prevents the system from re-entering the LLPS zone.

Visualizing the LLPS Trap

LLPS_Decision_Tree Start Start: Clear Solution (40°C) Cooling Cooling Initiated Start->Cooling Check Appearance? Cooling->Check Milky Milky / Emulsion Check->Milky Oiling Out Turbid Slight Turbidity / Particles Check->Turbid Nucleation OilPhase Oil Phase Forms (LLPS) Impurity Trap Milky->OilPhase Crystal Crystal Nucleation Turbid->Crystal Action1 STOP COOLING. Re-heat to clear. Add more Good Solvent. Action2 Success. Proceed with slow cooling. OilPhase->Action1 Remediation Crystal->Action2

Figure 1: Decision tree for managing Oiling Out. Immediate intervention is required if "milkiness" appears.

Module 2: pH and Zwitterionic Control

The Problem: Low yield or high solubility in the mother liquor.

The Science: F-MAPA is an ampholyte.

  • Acidic Group: Carboxylic acid (

    
    ).
    
  • Basic Group: N-methyl aniline nitrogen. Due to the electron-withdrawing p-Fluorophenyl ring, this nitrogen is weakly basic (

    
    ) [4].
    

The Isoelectric Trap: Solubility is lowest at the Isoelectric Point (pI), where the net charge is zero (Zwitterion).



If your pH is < 3.0, the molecule is cationic (soluble). If pH > 6.0, it is anionic (soluble). You must target pH 4.0–4.5 for maximum yield.

pH Adjustment Protocol
ParameterSpecificationRationale
Target pH 4.2 ± 0.2 Isoelectric point (Zwitterion dominance).
Acidulant 1M HClUse if starting from a basic salt (e.g., Na-salt).
Base 1M NaOH or NH₄OHUse if starting from the HCl salt.
Buffer Risk HighAvoid phosphate buffers; they may co-crystallize. Use volatile adjustments (HCl/NH₃).

Experiment:

  • Dissolve compound in water/methanol (1:1).

  • Measure pH.

  • Adjust to pH 4.2 slowly.

  • Observe precipitation. If oiling occurs, add more Methanol immediately.

Module 3: Impurity Rejection & Purification

The Problem: Product is off-white, yellow, or sticky.

The Science: Common impurities in this synthesis include defluorinated byproducts or unreacted acrylic acid derivatives. Because LLPS (oiling out) acts as a liquid extraction solvent, it concentrates these lipophilic impurities into the product phase [1]. You cannot purify effectively if the system oils out.

Purification Table: Solvent Selection
Solvent SystemRoleOutcomeRisk Level
Water Anti-solventHigh yield, but promotes oiling out due to hydrophobic effect.High
Methanol Good SolventHigh solubility. Good for dissolving crude.Low
Isopropanol (IPA) Weak Anti-solventBest balance. Promotes crystallization over oiling if added slowly.[2]Medium
Toluene/Hexane Strong Anti-solventAvoid. Will cause immediate gumming/oiling.Critical

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone as an antisolvent? A: It is risky. Acetone is aprotic and may not solvate the zwitterionic headgroup well, leading to rapid skin formation and oiling. Stick to protic solvents like Isopropanol or Ethanol which can hydrogen bond with the carboxylic acid tail [5].

Q2: My product is a hard glass. How do I recover it? A: You have trapped the amorphous state.

  • Redissolve the glass in a minimum amount of hot Methanol.

  • Add a small amount of water (10% v/v).

  • Scratch the vessel wall to induce nucleation.

  • Let it sit overnight. Do not agitate aggressively.

Q3: Why does the fluorine atom matter so much? A: The fluorine atom increases the lipophilicity of the phenyl ring significantly compared to a hydrogen or hydroxyl group [6]. This makes the molecule "hate" water more than typical amino acids, narrowing the window where water can be used as an antisolvent without triggering phase separation.

Process Flow Diagram: Optimized Crystallization Route

Process_Flow Raw Crude F-MAPA Dissolve Dissolve in MeOH (T = 45°C) Raw->Dissolve pH_Adj Adjust pH to 4.2 (Target pI) Dissolve->pH_Adj Seed Seed Addition (0.5 wt%) pH_Adj->Seed IPA_Add Slow IPA Addition (1 mL/min) Seed->IPA_Add Cool Cool to 0°C (5°C/hr) IPA_Add->Cool Filter Filtration & Wash (Cold IPA) Cool->Filter

Figure 2: Optimized workflow preventing LLPS by seeding prior to antisolvent addition.

References

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Choi, H., et al. (2021). Oiling-out Crystallization of Beta-alanine on Solid Surfaces Controlled by Solvent Exchange. Advanced Materials Interfaces. Retrieved from

  • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from

  • Hirano, A., et al. (2021).[4] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. Retrieved from

  • BOC Sciences. (2025). Fluorinated Amino Acids: Properties and Synthesis. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

This guide provides an in-depth analysis of the functional groups present in 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid using Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the functional groups present in 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid using Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who are looking to characterize this molecule or similar structures. We will explore the theoretical basis for the expected spectral features, provide a detailed experimental protocol for acquiring high-quality data, and compare the expected spectrum with that of a structurally related compound.

Theoretical Framework: Unveiling the Vibrational Fingerprints

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic set of vibrational modes (stretching, bending, etc.) that absorb at specific frequencies, providing a unique "fingerprint" for the molecule.

For 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, we anticipate the following key functional groups to yield distinct signals:

  • Carboxylic Acid (-COOH): This group is expected to produce some of the most prominent and easily identifiable peaks in the spectrum. A very broad O-H stretching band is anticipated due to strong hydrogen bonding, typically appearing in the range of 2500-3300 cm⁻¹.[1][2] Additionally, a strong carbonyl (C=O) stretching vibration should be observed between 1710 and 1760 cm⁻¹.[1][2] The presence of conjugation with the aromatic ring might lower this frequency slightly.[1]

  • Tertiary Amine (-N(CH₃)-): A key characteristic of tertiary amines is the absence of an N-H bond, and therefore, the lack of a significant N-H stretching band typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[3][4] The C-N stretching vibrations of tertiary amines are often weak to medium in intensity and appear in the fingerprint region of the spectrum (1250-1020 cm⁻¹), which can sometimes be obscured by other peaks.[4][5]

  • Aromatic Ring (p-substituted benzene): The presence of the aromatic ring will give rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern.

  • Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known to be strong and typically appears in the region of 1000-1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable FTIR spectrum of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, which is a solid at room temperature, careful sample preparation is crucial. The following protocol outlines the steps for analysis using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation and non-destructive nature.[6][7]

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed and aligned.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid sample directly onto the center of the ATR crystal.

  • Pressure Application:

    • Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong signal.[8]

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • After acquisition, the spectrum should be baseline corrected and the major absorption bands should be identified and assigned to their corresponding functional groups.

ExperimentalWorkflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Inst_Prep Instrument Stabilization ATR_Install ATR Installation & Alignment Inst_Prep->ATR_Install Clean_Crystal Clean ATR Crystal ATR_Install->Clean_Crystal Background Acquire Background Spectrum Clean_Crystal->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Baseline Correction Acquire_Spectrum->Process_Data Analyze_Peaks Peak Identification & Assignment Process_Data->Analyze_Peaks

Figure 1: Experimental workflow for ATR-FTIR analysis.

Predicted vs. Reference Spectra: A Comparative Analysis

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for Target MoleculeReference Wavenumber (cm⁻¹) for 3-(4-Fluorophenyl)propionic acid
Carboxylic AcidO-H Stretch2500-3300 (very broad)~2500-3300 (very broad)
Carboxylic AcidC=O Stretch1710-1760~1700
Aromatic RingC-H Stretch>3000>3000
Aromatic RingC=C Stretch1450-1600~1500-1600
Tertiary AmineC-N Stretch1020-1250N/A
Alkyl GroupC-H Stretch2850-29602850-2960
Carbon-FluorineC-F Stretch1000-1400~1220

Data for the reference compound is approximated from the spectrum available on PubChem.[9]

The primary difference we expect to observe is the presence of C-N stretching vibrations from the tertiary amine in our target molecule. Additionally, the electronic effects of the methylamino group may cause slight shifts in the positions of the aromatic and carboxylic acid bands compared to the reference compound.

MolecularStructure cluster_mol 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid cluster_regions Expected FTIR Spectral Regions (cm⁻¹) COOH Carboxylic Acid (-COOH) Aromatic Aromatic Ring (p-substituted) OH_Stretch O-H Stretch (2500-3300) COOH->OH_Stretch Broad CO_Stretch C=O Stretch (1710-1760) COOH->CO_Stretch Strong Tert_Amine Tertiary Amine (-N(CH3)-) CF_Bond C-F Bond CN_Stretch C-N Stretch (1020-1250) Tert_Amine->CN_Stretch Weak-Medium Aro_CH_Stretch Aromatic C-H Stretch (>3000) Aromatic->Aro_CH_Stretch Sharp Aro_CC_Stretch Aromatic C=C Stretch (1450-1600) Aromatic->Aro_CC_Stretch Medium CF_Stretch C-F Stretch (1000-1400) CF_Bond->CF_Stretch Strong

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

This guide provides an in-depth technical overview of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a key intermediate in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a key intermediate in pharmaceutical synthesis. We will objectively compare a primary reversed-phase HPLC (RP-HPLC) method with advanced alternatives, supported by detailed experimental protocols and data grounded in international regulatory standards. The focus is on building a robust, self-validating analytical framework for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Development

The purity of any active pharmaceutical ingredient (API) or intermediate, such as 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, is a cornerstone of drug safety and efficacy. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, regulatory bodies worldwide mandate rigorous purity control.

The International Council for Harmonisation (ICH) provides the definitive framework for this control. Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," establishes a scientific and risk-based approach to managing impurities.[2][3] This guideline sets thresholds for:

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.[4]

  • Identification Threshold: The level at or above which an impurity's structure must be determined. This threshold varies with the maximum daily dose of the drug but generally starts at 0.10%.[1]

  • Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety.[1][5]

A robust analytical method is not merely a procedural step; it is the primary tool for ensuring compliance with these critical standards.[6]

The Primary Workhorse: Stability-Indicating RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolving power, sensitivity, and reproducibility.[7][8] For a polar, ionizable molecule like 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a stability-indicating reversed-phase HPLC method is the gold standard. The term "stability-indicating" signifies that the method can accurately measure the active ingredient without interference from any potential degradation products or process-related impurities.[9]

Causality Behind Method Development Choices

The development of a successful HPLC method is a science-driven process, not guesswork.[6] Key decisions are based on the analyte's physicochemical properties.

  • Analyte Structure: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid possesses a fluorophenyl group (a strong chromophore for UV detection), a tertiary amine (basic), and a carboxylic acid (acidic). Its overall polarity and charge are highly dependent on pH.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point, offering excellent hydrophobic retention for the phenyl ring.[10] Using a modern, end-capped, high-purity silica-based C18 column minimizes peak tailing for the basic amine group.

  • Mobile Phase pH Control: This is the most critical parameter. To ensure a single ionic form and achieve sharp, symmetrical peaks, the mobile phase must be buffered. A pH of around 2.5-3.5 will protonate the carboxylic acid (making it less polar) and fully protonate the tertiary amine (making it a stable cation), leading to predictable and robust retention behavior.

  • Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV/Vis detector during development. It not only quantifies at a specific wavelength (e.g., ~220 nm where the phenyl ring absorbs strongly) but also provides spectral data across a range, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Experimental Protocol 1: RP-HPLC Purity Determination

This protocol outlines a robust starting point for the analysis.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector, autosampler, and column thermostat.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Water:Acetonitrile (80:20 v/v)
Standard Conc. 0.5 mg/mL
Sample Conc. 0.5 mg/mL
  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the blank (diluent), standard solution, and sample solutions.

  • Calculation: Calculate the purity by area normalization, assuming the response factor of impurities is similar to the main peak. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Std Weigh & Dissolve Reference Standard SST System Suitability Test (SST) Prep_Std->SST Prep_Spl Weigh & Dissolve Test Sample Inject Inject Blank, Standard, & Sample Prep_Spl->Inject SST->Inject If Pass Acquire Data Acquisition (Chromatogram) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate % Purity & Impurity Levels Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC purity determination.

Demonstrating Specificity: The Role of Forced Degradation

A crucial component of method validation, as per ICH guidelines, is the forced degradation or stress study.[4] Its purpose is to intentionally degrade the sample under harsh conditions (acid, base, oxidation, heat, light) to prove that the newly formed degradation products do not interfere with the quantification of the main compound.[10]

Experimental Protocol 2: Forced Degradation Study
  • Prepare a stock solution of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (e.g., 1.0 mg/mL).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (solid and in solution) in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B).

  • Analysis: Dilute all stressed samples to the target concentration (e.g., 0.5 mg/mL) and analyze using the HPLC method from Protocol 1.

  • Evaluation: Examine the chromatograms for new peaks corresponding to degradation products. Use the PDA detector to assess the peak purity of the main analyte peak in each stressed sample to confirm it is spectrally pure. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main peak.

Logical Framework of a Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions Analyte Drug Substance (3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Heat Thermal Analyte->Heat Light Photolytic Analyte->Light HPLC Stability-Indicating HPLC Method Analyte->HPLC Degradation Potential Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Heat->Degradation Light->Degradation Degradation->HPLC Result Separated Peaks: - Analyte - Degradants HPLC->Result

Caption: Logic of a forced degradation study.

Comparative Analysis: Alternative & Advanced Technologies

While RP-HPLC is the standard, other technologies offer distinct advantages in specific scenarios. A comprehensive analytical strategy often involves using these techniques orthogonally to gain a more complete picture of a sample's purity profile.

TechnologyPrincipleAdvantagesDisadvantagesBest Use Case
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6]Robust, reliable, widely available, well-understood, and accepted by regulatory agencies.Moderate speed and resolution compared to newer technologies.Routine QC, purity testing, and stability studies.
UPLC (Ultra-Performance Liquid Chromatography) Uses columns with <2 µm particles and very high pressures, an evolution of HPLC.Speed & Resolution: Significantly faster run times (5-10x).Sensitivity: Sharper, taller peaks lead to lower detection limits.Solvent Reduction: Lower flow rates reduce solvent consumption.Higher initial instrument cost; more susceptible to blockage from dirty samples.High-throughput screening, complex mixture analysis, and speeding up method development.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples HPLC/UPLC separation with a mass spectrometer for detection.Specificity & Identification: Provides mass-to-charge ratio, enabling definitive identification of unknown impurities.Ultimate Sensitivity: Unparalleled sensitivity for trace-level impurity detection.High cost of acquisition and maintenance; requires specialized expertise; not ideal for routine QC quantification without careful validation.Impurity identification and structural elucidation, especially during development and for genotoxic impurity analysis.[11]
CE (Capillary Electrophoresis) Separation of ions based on their electrophoretic mobility in an applied electric field.[12]Orthogonal Selectivity: Separates based on charge-to-size ratio, not hydrophobicity. Excellent for resolving impurities that co-elute in HPLC.Minimal Sample: Requires only nanoliter injection volumes.Lower concentration sensitivity than HPLC-UV; can be less robust for complex matrices.Orthogonal purity confirmation; analysis of chiral impurities (using chiral selectors); analysis of highly polar or charged molecules.

Conclusion: A Multi-Faceted Approach to Purity Assurance

For 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a well-validated, stability-indicating RP-HPLC method serves as the foundation for reliable purity testing and quality control. It provides the robust, quantitative data required to meet stringent regulatory expectations as outlined by the ICH.

However, a truly comprehensive understanding of a substance's impurity profile is best achieved by leveraging alternative technologies. UPLC offers a direct path to increased throughput and efficiency. More importantly, LC-MS is an indispensable tool during process development and for investigating any unknown impurities that may arise, providing the structural information necessary for a full safety assessment. By integrating these techniques, researchers and drug development professionals can build a self-validating and scientifically rigorous purity control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Slideshare. Impurities in drug substance (ich q3 a).
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • SciSpace. Effective HPLC method development.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • MDPI. (2026, February 17).
  • Benchchem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)

Sources

Validation

Technical Validation Guide: Elemental Analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic Acid

Executive Summary & Compound Profile This guide provides a rigorous validation framework for the elemental characterization of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (CAS: 181519-32-4). As a fluorinated amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a rigorous validation framework for the elemental characterization of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (CAS: 181519-32-4). As a fluorinated amino acid derivative, this compound presents specific challenges in combustion analysis due to the reactivity of fluorine with quartz instrumentation components.

This document moves beyond standard operating procedures (SOPs) to analyze the causality of analytical failures and compares Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Target Compound Profile
  • IUPAC Name: 3-[(4-Fluorophenyl)(methyl)amino]propanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.21 g/mol [1]

  • Structural Class: N-methyl-N-aryl amino acid (Peptidomimetic building block)

Theoretical Elemental Composition

Before any experimental validation, the theoretical baseline must be established to define acceptance criteria (typically


 absolute deviation).
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1160.90%
Hydrogen (H) 121.00812.106.13%
Nitrogen (N) 114.00714.017.10%
Fluorine (F) 118.99819.009.63%
Oxygen (O) 215.99932.0016.23%

Technical Challenge: The Fluorine Interference

Expert Insight: Standard CHN analysis often fails for fluorinated compounds not because of sample impurity, but due to instrument incompatibility.

During flash combustion (


), organic fluorine converts to Hydrogen Fluoride (HF). In standard quartz combustion tubes, HF reacts with silica (

) to form volatile silicon tetrafluoride (

):


Consequences for Validation:

  • False High Hydrogen: The production of metabolic water in the reaction above is detected by the thermal conductivity detector (TCD) as hydrogen from the sample.

  • Instrument Damage: Rapid etching of the combustion tube leads to gas leaks and baseline drift.

  • Low Fluorine Recovery: If measuring F directly, losses to the quartz tube invalidate the result.

Protocol Modification: To validate this compound, the combustion reactor must be packed with Magnesium Oxide (MgO) or Tungsten Trioxide (


)  additives to sequester fluorine as stable metal fluorides, preventing the attack on quartz.

Comparative Methodology: EA vs. qNMR vs. HRMS

While Elemental Analysis is the gold standard for bulk purity (including moisture and inorganic salts), it is non-specific. A robust validation strategy triangulates data from three sources.

Decision Matrix for Validation
FeatureElemental Analysis (CHN) qNMR (

or

)
HRMS (Q-TOF/Orbitrap)
Primary Utility Total Purity (Organic + Inorganic + Water)Absolute Purity & Structure ConfirmationMolecular Formula Confirmation
Specificity Low (Cannot distinguish isomers)High (Structural resolution)High (Mass accuracy <5 ppm)
Blind Spots Non-combustible contaminants (Ash)Paramagnetic impurities; overlapping signalsInorganic salts; ionization suppression
Sample Req. Destructive (2–5 mg)Non-destructive (10–20 mg)Destructive (<1 mg)
Validation Role Pass/Fail Gatekeeper Cross-Validation Standard Identity Confirmation
Visualization: Validation Workflow

The following diagram illustrates the logical flow for validating the target compound, prioritizing "Self-Validating" loops.

ValidationWorkflow Start Sample: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Identity Step 1: Identity Check (HRMS) Start->Identity Purity Step 2: Purity Assessment Identity->Purity Mass Confirmed EA Method A: CHN Combustion (with WO3 additive) Purity->EA qNMR Method B: qNMR (Internal Std) Purity->qNMR Compare Data Triangulation (Compare EA vs qNMR) EA->Compare Result %C, %H, %N qNMR->Compare Purity % (w/w) ResultPass PASS: Batch Release (Dev < 0.4%) Compare->ResultPass Consistent ResultFail FAIL: Reprocess Compare->ResultFail Discrepancy > 1.0%

Caption: Integrated validation workflow ensuring structural identity (HRMS) matches bulk composition (EA) and specific purity (qNMR).

Experimental Protocols

Protocol A: Optimized CHN Analysis (Fluorine-Compatible)

Objective: Determine %C, %H, %N with tolerance


.
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Combustion Configuration:

    • Reactor Temp:

      
      .
      
    • Crucial Step: Add 10–20 mg of

      
       (Vanadium Pentoxide)  or 
      
      
      
      to the tin capsule. This acts as a flux and fluorine scavenger.
  • Calibration: K-factor calibration using a fluorinated standard (e.g., 4-Fluorobenzoic acid) to normalize the F-effect on the TCD response.

  • Procedure:

    • Weigh 2.000–2.500 mg of sample into a tin capsule.

    • Add flux/additive.

    • Seal hermetically to prevent moisture ingress (hygroscopicity check).

    • Run blank (capsule + additive) to subtract background N/C.

Protocol B: Cross-Validation via qNMR

Objective: Confirm that EA deviations are due to impurities (water/solvent) and not method error.

  • Solvent: DMSO-

    
     (ensures complete solubility of the amino acid zwitterion).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or TCNB.

  • Pulse Sequence:

    
     pulse, 
    
    
    
    (relaxation delay ~30s).
  • Calculation:

    
    
    

Validation Data: Theoretical vs. Experimental

The following table presents data from three simulated batches representing common synthesis outcomes. This data serves as a reference for interpreting your own results.

Table 1: Elemental Analysis Validation Data
Batch IDDescription%C (Calc: 60.90)%H (Calc: 6.13)%N (Calc: 7.10)ResultInterpretation
VAL-001 High Purity Reference60.88 (

)
6.15 (

)
7.08 (

)
PASS High purity. Deviations within instrumental error (

).
VAL-002 Wet Sample (Water)58.10 (

)
6.45 (

)
6.75 (

)
FAIL Low C/N, High H. Indicates retained moisture. Action: Dry at

under vacuum.
VAL-003 Trapped DCM Solvent59.20 (

)
5.90 (

)
6.80 (

)
FAIL Low C/H/N. Presence of non-combustible inorganic salts OR heavy solvent (DCM) suppression.
VAL-004 Inorganic Salt (Na)54.50 (

)
5.00 (

)
6.30 (

)
FAIL Significant drop in all values. Sample is likely the Sodium salt (

).
Table 2: Orthogonal Comparison (EA vs. qNMR)
Batch IDEA Purity (Derived from C%)qNMR Purity (w/w%)HRMS (m/z)Conclusion
VAL-001 >99.5%99.7%198.0930

Validated Reference Standard
VAL-002 ~95.4%95.2%198.0931

Hygroscopic. Structure is correct, but sample is wet.

Diagrammatic Mechanism of Failure

Understanding why validation fails is critical. The diagram below details the chemical interference pathway of Fluorine in non-optimized EA systems.

FluorineInterference cluster_Quartz Standard Quartz Tube (SiO2) Sample Fluorinated Sample (R-F) Combustion Combustion (1000°C) + O2 Sample->Combustion HF_Gen Generation of HF Combustion->HF_Gen Reaction Reaction: 4HF + SiO2 -> SiF4 + 2H2O HF_Gen->Reaction Damage Tube Etching (Gas Leaks) Reaction->Damage Detector TCD Detector Reaction->Detector Excess H2O Error Result Error: High %H (from H2O) Low %F Detector->Error

Caption: Mechanism of Fluorine interference in standard quartz combustion tubes leading to erroneous Hydrogen validation data.

Conclusion & Recommendations

Validating 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid requires a deviation from standard organic elemental analysis protocols.

  • Mandatory: Use Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) additives in the combustion capsule to sequester Fluorine.
  • Validation Standard: Do not rely on EA alone. A "Fail" in EA (Low C/N) combined with a "Pass" in qNMR confirms the presence of inorganic contaminants or moisture, rather than synthetic failure.

  • Storage: Due to the secondary amine and carboxylic acid, the compound may exist as a zwitterion and is likely hygroscopic. Store in a desiccator and dry in vacuo (

    
    , 4h) prior to analysis.
    

References

  • PubChem. (2025).[1][2] Compound Summary: Methyl 3-amino-3-(4-fluorophenyl)-propionate (Related Derivative). National Library of Medicine. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important? Mestrelab Resources. [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For the novel compound 3-[(4-fluoro-phenyl)-methyl-amino]-propioni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For the novel compound 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid, a molecule with significant therapeutic potential, precise structural data is paramount for understanding its biological activity and for securing intellectual property. This guide provides a comprehensive comparison of analytical techniques for its structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.

While a public crystal structure for this specific molecule is not yet available in repositories like the Cambridge Structural Database (CSD), this document will serve as a practical guide for researchers on the workflow to obtain this data and how it compares with other powerful analytical methods.[1][2][3][4]

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional atomic arrangement of a molecule.[5][6][7] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are critical for structure-activity relationship (SAR) studies.

Hypothetical Experimental Workflow

The journey from a synthesized powder to a refined crystal structure involves several key stages.[8] This proposed workflow is designed to maximize the chances of obtaining high-quality crystals suitable for diffraction studies.

Step 1: Crystallization Screening

The first and often most challenging step is to grow a single crystal of sufficient size and quality. For 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid, a variety of crystallization techniques should be screened:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[6] Data collection is typically performed at a low temperature (around 100 K) to minimize thermal vibrations of the atoms.

Step 3: Structure Solution and Refinement

The diffraction pattern, consisting of thousands of reflections, is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson synthesis to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.

Expected Crystallographic Data

Based on the analysis of similar structures in the Cambridge Structural Database, such as 3-(4-fluorophenyl)propanoic acid and other substituted phenylpropanoic acids, we can anticipate certain crystallographic features for our target molecule.[9][10]

Parameter Expected Value/Feature Significance
Crystal System Monoclinic or TriclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/c or P-1Details the symmetry elements within the unit cell.
Z 2 or 4Number of molecules in the unit cell.
Key Bond Lengths C-F: ~1.35 Å, C=O: ~1.25 Å, C-O: ~1.30 ÅConfirms the covalent structure and bonding.
Hydrogen Bonding O-H···O interactions between carboxylic acid groups are highly likely, forming dimers.Governs the crystal packing and influences physical properties.
Workflow for X-ray Crystallography

Xray_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 2: A Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily obtainable data for initial characterization and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule.[11][12][13][14] A standard suite of NMR experiments would be essential for 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid.

Experimental Protocol:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC.[13]

Technique Information Gained
¹H NMR Provides information on the number and chemical environment of hydrogen atoms.
¹³C NMR Reveals the number and types of carbon atoms.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.
COSY Establishes proton-proton couplings, revealing which protons are adjacent.
HSQC Correlates protons with the carbons they are directly attached to.
HMBC Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[15][16][17][18]

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Acquire the mass spectrum in positive or negative ion mode.

High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with high precision.[18] For C₁₀H₁₂FNO₂, the expected exact mass would be a key piece of confirmatory data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21]

Experimental Protocol:

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

For our target molecule, the IR spectrum would show characteristic absorptions for the carboxylic acid and the aromatic ring.[19][20][21]

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (very broad)
C=O stretch (Carboxylic Acid) 1760-1710
C-F stretch 1250-1000
Aromatic C=C bends 1600-1450
Computational Modeling (DFT)

Density Functional Theory (DFT) is a computational method used to predict the most stable three-dimensional structure of a molecule.[22][23][24][25][26]

Methodology:

  • Build an initial 3D model of the molecule using molecular modeling software.

  • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[25][26]

  • The calculation will iteratively adjust the positions of the atoms to find the lowest energy conformation.[22]

The resulting optimized geometry can be compared with the experimental X-ray structure to validate the findings.

Part 3: A Holistic Approach to Structure Confirmation

The most robust and irrefutable structural confirmation comes from the synergistic use of multiple analytical techniques. While X-ray crystallography provides the definitive 3D structure, NMR, MS, and IR provide essential pieces of the puzzle that, when combined, create a self-validating system.

Interconnectivity of Analytical Techniques

Holistic_Approach XCry X-ray Crystallography Structure Confirmed Structure XCry->Structure 3D Atomic Coordinates NMR NMR Spectroscopy NMR->XCry Corroborates NMR->Structure Connectivity MS Mass Spectrometry MS->NMR MS->Structure Molecular Formula IR IR Spectroscopy IR->NMR IR->Structure Functional Groups DFT Computational (DFT) DFT->XCry Predicted Geometry

Caption: Synergistic approach to molecular structure confirmation.

Comparison Summary
Technique Information Provided Pros Cons
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Definitive, highly accurate.Requires single crystals, can be time-consuming.
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemical relationships in solution.Non-destructive, provides detailed connectivity.Does not give precise bond lengths/angles, requires soluble sample.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, requires very little sample.Does not provide structural connectivity information.
IR Spectroscopy Presence of functional groups.Fast, easy to use.Provides limited structural information.
Computational (DFT) Predicted lowest energy 3D structure, electronic properties.Provides theoretical insight, complements experimental data.Accuracy depends on the level of theory, not an experimental proof.

Conclusion

The structural confirmation of a novel pharmaceutical compound like 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid requires a meticulous and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure, its findings should be corroborated by a suite of other techniques. NMR spectroscopy confirms the atomic connectivity in solution, high-resolution mass spectrometry validates the elemental composition, and IR spectroscopy identifies key functional groups. Together, these methods provide a robust, self-validating dataset that ensures the absolute and unambiguous structural assignment of the molecule, a critical step in its journey from the laboratory to the clinic.

References

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Bioxbio. (n.d.). Acta Crystallographica Section E-Structure Reports Online - Journal Impact. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290. Retrieved from [Link]

  • Journal Searches. (n.d.). acta crystallographica section e: crystallographic communications Impact Factor, Ranking, publication fee, indexing. Retrieved from [Link]

  • Wikipedia. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Retrieved from [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • SciSpace. (n.d.). Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography). Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • Cole, J. M. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. In Comprehensive Coordination Chemistry III (pp. 1-23). Elsevier. Retrieved from [Link]

  • Deline, J. E., & Le, H. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1475-1480. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Structural Biology and Drug Discovery Research. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Environmental Au, 3(6), 390-399. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, March 18). Geometry optimization: what happens in the algorithm?. Retrieved from [Link]

  • Lu, Y., et al. (2006). 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4361-o4362. Retrieved from [Link]

  • NWChem. (n.d.). Density Functional Theory (DFT). Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1774-1789. Retrieved from [Link]

  • arXiv. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]

  • MDPI. (2021, November 10). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2024, April 3). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Powder Diffraction. (2002). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3'-pyridyl)-1-butene. Powder Diffraction, 17(2), 143-144. Retrieved from [Link]

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Validation

A Comparative Guide to the Chromatographic Analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth comparative analysis of chromatographic methods for the identification and quantification of potential impurities in 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a synthetic amino acid derivative. The presence of impurities can significantly impact a drug's quality and stability, making their detection and control a critical aspect of the manufacturing process. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, grounded in established regulatory frameworks.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the control of impurities in new drug substances.[1][2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure the safety of the final drug product.[4][5]

Understanding Potential Impurities

The impurity profile of a synthetic compound is intrinsically linked to its manufacturing process.[6][7] For 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a plausible synthetic route involves the reaction of 4-fluorophenylacetic acid with methylamine and a propionic acid derivative. This process can introduce several potential organic impurities, including:

  • Starting Materials: Unreacted 4-fluorophenylacetic acid and methylamine.

  • Intermediates: Partially reacted intermediates from the synthesis pathway.

  • By-products: Products from side reactions, such as the dimerization of starting materials or unwanted substitutions on the phenyl ring.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., heat, light, humidity).

A comprehensive impurity profiling strategy is essential to identify and quantify these components to ensure the final product meets stringent quality standards.

Chromatographic Techniques for Impurity Profiling

A variety of chromatographic techniques can be employed for impurity profiling, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses of the pharmaceutical industry for this purpose, known for their reliability and wide applicability.[8][9] Gas Chromatography (GC) is particularly useful for volatile impurities, such as residual solvents.[9]

The following sections will compare three distinct HPLC-based methods for the analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid and its potential impurities.

Method 1: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[8] This method separates compounds based on their hydrophobicity.

Rationale for Method Selection:

The choice of a C18 column provides a non-polar stationary phase that effectively retains the aromatic 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid and its likely less polar impurities. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the elution of a range of compounds with varying polarities. UV detection is a simple and cost-effective method suitable for aromatic compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 with phosphoric acid.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[10]

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds.[11] This can be particularly advantageous for analyzing polar impurities that are not well-retained by reversed-phase columns.

Rationale for Method Selection:

A silica-based HILIC column utilizes a polar stationary phase. The mobile phase, with a high percentage of organic solvent (acetonitrile), creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes. This method is ideal for separating polar starting materials and degradation products that might co-elute with the main peak in RP-HPLC.

Experimental Protocol:

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 2.5 mM Potassium Dihydrogen Phosphate, pH 2.85.[10]

  • Isocratic Elution: 75% A, 25% B.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[10]

  • Detection: UV at 200 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 3: UHPLC with Mass Spectrometric Detection (UHPLC-MS)

UHPLC offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. Coupling UHPLC with a mass spectrometer provides highly specific and sensitive detection, enabling the identification of unknown impurities.[12]

Rationale for Method Selection:

The use of sub-2 µm particle size columns in UHPLC leads to sharper peaks and better separation of closely eluting impurities. Mass spectrometry provides molecular weight information, which is invaluable for the structural elucidation of unknown impurities.[9] This method is particularly powerful for identifying trace-level impurities and for confirming the identity of known impurities.

Experimental Protocol:

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 98% A, 2% B

    • 1-8 min: Gradient to 5% A, 95% B

    • 8-9 min: 5% A, 95% B

    • 9-9.1 min: Gradient to 98% A, 2% B

    • 9.1-10 min: 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • Mass Range: m/z 50-1000.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile to a concentration of 0.1 mg/mL.

Comparative Performance

The following table summarizes the expected performance of the three methods for the analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid and its potential impurities.

Parameter Method 1: RP-HPLC-UV Method 2: HILIC-UV Method 3: UHPLC-MS
Selectivity Good for non-polar to moderately polar impurities.Excellent for polar impurities.Excellent for a wide range of impurities.
Resolution Good.Good for polar analytes.Excellent, especially for complex mixtures.
Sensitivity Moderate.Moderate.Very high.
Analysis Time ~30 minutes.~20 minutes.~10 minutes.
Impurity Identification Based on retention time comparison with standards.Based on retention time comparison with standards.High confidence based on accurate mass and fragmentation patterns.
Cost & Complexity Low.Low.High.

Visualizing the Workflow

The selection of an appropriate analytical method is a critical step in the drug development process. The following diagram illustrates a logical workflow for impurity analysis.

Workflow cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Impurity Detection & Quantitation cluster_2 Phase 3: Impurity Identification cluster_3 Phase 4: Reporting & Control API_Sample API Sample Method_Screening Method Screening (RP-HPLC, HILIC) API_Sample->Method_Screening RP_HPLC RP-HPLC-UV (Routine QC) Method_Screening->RP_HPLC HILIC HILIC-UV (Polar Impurities) Method_Screening->HILIC Unknown_Peak Unknown Peak Detected? RP_HPLC->Unknown_Peak HILIC->Unknown_Peak UHPLC_MS UHPLC-MS Analysis (Structure Elucidation) Unknown_Peak->UHPLC_MS Yes Report Report & Qualify Impurities (as per ICH Q3A) Unknown_Peak->Report No UHPLC_MS->Report

Caption: Workflow for Chromatographic Impurity Analysis.

Conclusion and Recommendations

The selection of a chromatographic method for impurity profiling of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid should be guided by the specific requirements of the analysis.

  • For routine quality control and release testing where the impurity profile is well-characterized, RP-HPLC-UV is a reliable and cost-effective choice.

  • If polar impurities are a concern, HILIC-UV provides an excellent orthogonal method to ensure comprehensive analysis.

  • For in-depth impurity identification, characterization of new batches, or in stability studies, UHPLC-MS is the gold standard, offering unparalleled sensitivity and specificity.

A robust impurity control strategy often employs a combination of these techniques. An RP-HPLC method can be used for routine analysis, supplemented by a HILIC method to monitor for polar impurities. When unknown peaks are detected above the identification threshold defined by ICH Q3A, UHPLC-MS is essential for structural elucidation.[4]

By implementing a multi-faceted chromatographic approach, researchers and drug developers can ensure the quality, safety, and consistency of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, ultimately contributing to the development of safe and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2013, May 18). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3). [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Walsh Medical Media. (2025, September 30). Chromatographic Approaches to Pharmaceutical Impurity Profiling. [Link]

  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

  • Scribd. Impurities in New Drug Substances - ICH Q3. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (2025, August 7). Amino acids: Aspects of impurity profiling by means of CE. [Link]

  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids? Pharmeur Sci Notes, 2005(1), 39-45. [Link]

  • National Center for Biotechnology Information. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Welch Materials. (2025, January 21). Analytical Method for 18 Amino Acids. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • ResearchGate. (2025, August 10). Impurity profile of amino acids?. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Detecting 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid. As a potential impurity or metabolite in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid. As a potential impurity or metabolite in pharmaceutical development, the accurate and reliable measurement of this compound is critical for ensuring drug safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.

Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines on analytical procedure validation.[1][2][3] The objective of validation is to furnish documented evidence that a procedure is fit for its intended purpose, a cornerstone of data integrity in the pharmaceutical industry.[2] This guide will not only detail the "how" but also the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating systems.

The Analyte: Understanding 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is a substituted propionic acid. Its structure, containing a fluorophenyl group and an amino acid-like moiety, suggests it is a polar molecule with a molecular weight of approximately 213.22 g/mol . The presence of both an acidic carboxylic group and a basic amine group means its charge state is highly dependent on pH. This amphoteric nature is a critical consideration for developing effective separation and detection strategies, particularly in liquid chromatography. Accurate quantification is essential, as impurities in drug substances and products must be strictly controlled to meet regulatory thresholds.[4]

Core Analytical Techniques: A Head-to-Head Comparison

For a polar, non-volatile organic molecule of this nature, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most suitable analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC-UV separates compounds in a liquid sample by passing them through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent) and the stationary phase. For a polar compound like our target analyte, a reversed-phase (e.g., C18) column is typically employed, where a polar mobile phase allows the analyte to interact with the nonpolar stationary phase. Following separation, the analyte is detected by a UV detector, which measures the absorbance of light at a specific wavelength corresponding to the analyte's chromophore (the fluorophenyl group in this case).

Causality in Method Design: The choice of a reversed-phase C18 column is deliberate; it is the workhorse of pharmaceutical analysis, offering robust performance for a wide range of molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and sharp peak shape.[5] Adjusting the pH of the aqueous buffer is crucial to control the ionization state of the propionic acid and amine groups, thereby influencing retention time and peak symmetry.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization, ESI), and the mass spectrometer acts as a mass filter. In tandem MS, a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, virtually eliminating matrix interference.[6]

Causality in Method Design: The primary driver for using LC-MS/MS is the need for high sensitivity and specificity, especially for detecting trace-level impurities.[6] The MRM transition is unique to the analyte's structure, making the method highly selective even in complex matrices like biological fluids or drug product formulations. This technique can often reduce the need for extensive sample cleanup compared to HPLC-UV.

A Framework for Method Validation: Adhering to ICH Q2(R2) Guidelines

A robust analytical method is one that has been rigorously validated. The validation process demonstrates that the method is reliable for its intended use.[1] The core validation parameters are outlined below.

Validation ParameterPurpose & RationaleTypical Acceptance Criteria (for Impurity Quantification)
Specificity To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components like impurities, degradation products, or matrix components.Peak purity analysis (e.g., via PDA detector) should pass. In spiked samples, the analyte peak should be free from co-eluting peaks.
Linearity To establish a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.
Range The concentration interval over which the method is shown to be precise, accurate, and linear. For impurities, this should typically span from the reporting threshold to 120% of the specification limit.Defined by the linearity study.
Accuracy To measure the closeness of the test results to the true value. It is assessed by analyzing a standard of known concentration or by spiking a placebo with a known amount of analyte.[3]Mean recovery of 80.0% to 120.0% of the theoretical value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day, same analyst/equipment) and Intermediate Precision (inter-day, different analysts/equipment).[2]Relative Standard Deviation (RSD) ≤ 5.0% is often required for impurity methods, though this can be higher at the limit of quantitation.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined at a signal-to-noise ratio of 3:1.[2]Statistically derived and verified by injecting a solution at the determined concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[2]RSD for precision at the LOQ should be within acceptable limits (e.g., ≤ 10%).[2]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature), providing an indication of its reliability during normal usage.[2]System suitability parameters (e.g., peak asymmetry, resolution) should remain within predefined limits.

Comparative Performance and Application

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (Typically low µg/mL to high ng/mL LOQ)Very High (Typically low ng/mL to pg/mL LOQ)[6]
Specificity Good; relies on chromatographic separation. Vulnerable to co-eluting compounds with similar UV spectra.Excellent; relies on both chromatographic separation and unique mass-to-charge ratio transitions (MRM).
Linear Range Typically 2-3 orders of magnitude.Can be wider, often 3-4 orders of magnitude.[6]
Matrix Effects Less susceptible to signal suppression/enhancement.Susceptible to ion suppression or enhancement from matrix components, often requiring internal standards.
Instrumentation Cost LowerHigher
Operational Complexity Simpler, more routine.More complex, requires specialized expertise for method development and maintenance.
Application Ideal for routine quality control, assay of the main component, and quantification of impurities at levels >0.1%.The gold standard for trace-level impurity analysis, bioanalysis (metabolite studies), and when high specificity is required in complex matrices.

Visualizing the Analytical Workflows

The following diagrams illustrate the typical workflows for sample preparation and analysis using the described techniques.

G cluster_prep Sample Preparation Sample Weigh Sample (Drug Substance or Product) Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Filter Filter through 0.45µm Syringe Filter Sonicate->Filter Vial Transfer to HPLC/LC-MS Vial Filter->Vial G cluster_hplc HPLC-UV Workflow Vial Prepared Sample Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column (Separation) Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Autosampler UV UV Detector Column->UV CDS Chromatography Data System (Integration & Quantification) UV->CDS

Caption: HPLC-UV analytical workflow diagram.

G cluster_lcms LC-MS/MS Workflow Vial Prepared Sample Vial Autosampler LC Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Pump UPLC/HPLC Pump Pump->Autosampler IonSource ESI Source (Ionization) Column->IonSource Quad1 Q1: Precursor Ion Selection IonSource->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector MS Detector Quad3->Detector MS_Software Mass Spectrometry Software (Data Acquisition & Analysis) Detector->MS_Software

Caption: LC-MS/MS analytical workflow diagram.

Detailed Experimental Protocols

The following protocols are illustrative and should be optimized and fully validated for specific applications.

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A (0-2 min), linear gradient to 30% A (2-10 min), hold at 30% A (10-12 min), return to 70% A (12.1-15 min).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Solution: Accurately weigh approximately 25 mg of the drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 1000 µg/mL.

  • Validation Procedure (Abbreviated):

    • Specificity: Analyze a placebo (drug product matrix without the active ingredient) and a spiked placebo to demonstrate no interference at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration.

    • Accuracy: Prepare a placebo sample and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.

Protocol 2: LC-MS/MS Method for Trace Quantification
  • Chromatographic and MS Conditions:

    • LC System: UPLC system.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% A (0-0.5 min), linear gradient to 5% A (0.5-3.0 min), hold at 5% A (3.0-3.5 min), return to 95% A (3.6-5.0 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: To be determined by infusing a standard solution. For a molecule with MW 213.22, the precursor ion [M+H]⁺ would be m/z 214.2. A plausible fragment would result from the loss of the carboxylic acid group, which would be optimized. (e.g., 214.2 -> 168.1).

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (10 µg/mL): Prepare as in the HPLC-UV method, but at a lower concentration.

    • Calibration Standards: Prepare a series of much lower concentration standards (e.g., 0.1, 0.5, 1.0, 5.0, 50, 100 ng/mL) by serially diluting the stock solution.

    • Sample Solution: Prepare as in the HPLC-UV method. Further dilution may be necessary to fall within the calibration range.

  • Validation Procedure (Abbreviated):

    • Linearity, Accuracy, Precision: Follow the same principles as the HPLC-UV method, but using the lower concentration range appropriate for this technique.

    • LOD/LOQ Determination: Serially dilute a low-concentration standard until the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ). Inject these solutions multiple times (n=6) to confirm detectability and assess precision at the LOQ.

Conclusion

The validation of analytical methods is a mandatory and scientifically critical process in pharmaceutical development. For the detection of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, both HPLC-UV and LC-MS/MS offer viable and robust solutions. HPLC-UV stands as a reliable, cost-effective method for routine quality control where impurity levels are relatively high. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the indispensable tool for trace-level quantification, analysis in complex biological matrices, and definitive identification. The choice of methodology must be guided by the specific analytical challenge, considering the required sensitivity, the nature of the sample matrix, and the regulatory context. A thorough validation, following the framework of ICH guidelines, ensures that the chosen method will yield accurate, reliable, and defensible data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs.ai. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Journal of Chromatography B. (n.d.). Sample preparation in analysis of pharmaceuticals.
  • PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
  • PMC. (n.d.). Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria.
  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid.
  • Agilent Technologies. (2012, March 2). Comprehensive Pesticide Analysis in Juice Using a Combination of GC/MS and LC/MS Methods.
  • Waters Corporation. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS.
  • ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid?
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid 97%.

Sources

Safety & Regulatory Compliance

Safety

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid proper disposal procedures

Technical Guide: Proper Disposal Procedures for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Executive Summary: The "Halogen Rule" The disposal of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid requires strict ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal Procedures for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Executive Summary: The "Halogen Rule"

The disposal of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid requires strict adherence to halogenated waste protocols . Although the molecule contains only a single fluorine atom, this is sufficient to mandate segregation from general organic waste streams.

Critical Directive: Under no circumstances should this compound be commingled with non-halogenated organic solvents (e.g., acetone, methanol) or general trash. Combustion of organofluorine compounds in standard incinerators releases Hydrofluoric Acid (HF), a corrosive gas that damages filtration systems and violates EPA emission standards [1].

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, we must first understand its reactivity profile. This molecule is an N-methylated amino acid derivative containing a fluorinated aromatic ring.

Feature Structural Implication Disposal Consequence
Fluorine Atom OrganohalogenMandatory Segregation: Must go to a facility with HF scrubbers [2].
Carboxylic Acid Acidic Proton DonorCorrosivity: Potential to lower pH of waste streams; compatible with other organic acids.
Secondary Amine Basic NitrogenReactivity: Potential for zwitterion formation; incompatible with strong oxidizers (risk of N-oxide formation or exothermic degradation).

Estimated GHS Classifications (Based on Functional Groups):

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

  • Waste Characteristic: Potentially D002 (Corrosive) if pH ≤ 2 in aqueous solution; otherwise, Hazardous Waste (Toxic/Irritant) .

Pre-Disposal Logic: The Segregation Decision Tree

Before handling the waste, use this logic flow to determine the correct waste stream. This prevents cross-contamination and ensures regulatory compliance (RCRA).

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Dry IsLiquid Liquid / Solution StateCheck->IsLiquid Dissolved SolidPath Segregate as SOLID HALOGENATED ORGANIC IsSolid->SolidPath SolventCheck Solvent Type? IsLiquid->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolvent Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous LiquidAction Segregate as LIQUID HALOGENATED WASTE HaloSolvent->LiquidAction NonHaloSolvent->LiquidAction **CRITICAL:** Trace F makes whole stream Halogenated AqueousAction Adjust pH 5-9 -> Check Local Sewer Code OR Collect as Aq. Waste Aqueous->AqueousAction

Figure 1: Decision logic for segregating fluorinated amino acid derivatives. Note that adding this compound to a non-halogenated solvent converts the entire container into halogenated waste.

Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing boats, filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass amber jar with a Teflon-lined screw cap.

  • Transfer: Transfer the solid chemically. Do not generate dust.[1][2][3] If the powder is fine, work inside a fume hood.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid (Solid)"

    • Hazard Checkboxes: Toxic, Irritant.

    • Coding: Mark as "Halogenated Organic Solid."

  • Secondary Containment: Place the jar into a larger plastic bin or "Lab Pack" drum designated for incineration.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, extraction layers containing the product.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong Oxidizers (Nitric acid, Peroxides) — Risk of exothermic reaction with the amine.

    • Strong Bases (unless neutralized) — Risk of heat generation.

  • Segregation: Pour into the Halogenated Solvent carboy (often red or yellow tagged).

    • Note: Even if the solvent is 99% Methanol (non-halogenated), the presence of the fluorinated solute mandates the "Halogenated" classification [3].

  • Record Keeping: Log the approximate volume and concentration on the waste manifest.

Chemical Compatibility Matrix

Use this table to ensure the waste stream you are selecting is chemically stable.

Chemical Group Compatibility Status Risk Analysis
Halogenated Solvents (DCM, Chloroform)Compatible Ideal waste stream. Both require high-temp incineration.
Non-Halogenated Solvents (Acetone, Ethanol)Compatible (Chemically) Safe to mix, but economically inefficient as it downgrades the cheap solvent to expensive halogenated waste.
Oxidizing Acids (Nitric, Chromic)INCOMPATIBLE The secondary amine moiety is reducing; mixing with oxidizers can cause fire or explosion.
Strong Bases (NaOH, KOH)Caution Exothermic reaction with the carboxylic acid group. Neutralize slowly if necessary before combining.

Emergency Procedures: Spill Management

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use N95 or P100 respiratory protection.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquids: Surround with absorbent boom or vermiculite.

  • Decontamination: Scrub the surface with a mild soap/water solution. Do not use bleach (hypochlorite) immediately, as it may react with the amine [4].

  • Disposal: All cleanup materials (wipes, gloves) must be disposed of as Halogenated Hazardous Waste .

Lifecycle Workflow (Cradle-to-Grave)

This diagram illustrates the chain of custody required to maintain "Cradle-to-Grave" compliance under RCRA standards.

DisposalLifecycle Generate Generation (Lab Bench) Segregate Segregation (Halogenated Stream) Generate->Segregate Tag & Label Accumulate Satellite Accumulation (SAA - <55 gal) Segregate->Accumulate Secondary Containment Pickup EHS Pickup (Internal Transport) Accumulate->Pickup Manifest Creation TSDF TSDF Facility (Incineration) Pickup->TSDF High Temp Burn (>1100°C)

Figure 2: The compliance lifecycle. The critical step for the researcher is the initial Segregation.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press. Chapter 8: Management of Waste. Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[5]Link

  • PubChem. (2023).[6] 3-(4-Fluorophenyl)propionic acid (Analogous Hazard Data).[1] National Library of Medicine. Link

Sources

Handling

Personal protective equipment for handling 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Executive Summary & Immediate Safety Directive Compound Identity: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Synonyms: N-(4-Fluorophenyl)-N-methyl- -alanine Hazard Class (Inferred via SAR): Irritant (Skin/Eye/Resp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Compound Identity: 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid Synonyms: N-(4-Fluorophenyl)-N-methyl-


-alanine
Hazard Class (Inferred via SAR):  Irritant (Skin/Eye/Respiratory). Potential Bioactive Intermediate.

Operational Directive: This compound is a fluorinated amino-acid derivative. While likely a zwitterionic solid with moderate stability, the presence of the N-aryl moiety (fluorinated aniline substructure) mandates strict control over dust generation and dermal contact. Fluorination enhances lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogs.

IMMEDIATE ACTION REQUIRED:

  • Engineering Control: Handle exclusively within a certified chemical fume hood or powder containment balance enclosure.

  • Minimum PPE: Nitrile gloves (Double-gloving recommended), safety glasses with side shields, and a standard lab coat.

  • Prohibited: Do not handle on open benchtop. Do not use latex gloves (poor resistance to organic solvents often used with this compound).

Risk Assessment & Hazard Identification

As a specific Safety Data Sheet (SDS) may not exist for this niche intermediate, we apply Structure-Activity Relationship (SAR) protocols based on analogous fluorinated


-amino acids.
Hazard CategoryClassification (GHS)Operational Implication
Inhalation STOT SE 3 (Respiratory Irritant)Dust inhalation is the primary high-risk vector. The compound may irritate mucous membranes.[1][2]
Skin Contact Skin Irrit. 2 Causes localized irritation. The fluorine atom increases lipid solubility, raising the risk of systemic absorption.
Eye Contact Eye Irrit.[1][2][3][4][5] 2A Causes serious eye irritation.[2][3][4] Acidic functionality combined with the amine can cause significant corneal distress.
Reactivity Stable SolidAvoid strong oxidizing agents.[6] May emit toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) during thermal decomposition (fire).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If one layer fails, the next captures the risk.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Causality: Fluorinated organics can permeate thin rubber. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Causality: Fine powders drift. Safety glasses with side shields are minimum, but goggles are preferred during weighing to seal against airborne particulates.
Body Protection Lab Coat (High-Neck) + Closed-toe leather/synthetic shoesCausality: Prevents accumulation of dust on street clothes. Cotton/Poly blends are sufficient unless handling pyrophoric reagents alongside (then use Nomex).
Respiratory N95 (Minimum) Only if outside Fume HoodCausality: Engineering controls (Fume Hood) are primary. Respirators are a contingency for spill cleanup or equipment failure.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated powders are often static-prone and will "jump," creating an inhalation hazard.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table inside the hood or a specific powder containment enclosure.

  • Solvent Selection: This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate. Avoid chlorinated solvents (DCM/Chloroform) if possible to reduce the halogenated waste load, though they are likely compatible.

Phase B: Reaction & Synthesis
  • Inert Atmosphere: While not strictly pyrophoric, amines can oxidize. Flush reaction vessels with Nitrogen (

    
    ) or Argon.
    
  • Temperature Control: Do not exceed

    
     without a reflux condenser. Thermal degradation may release HF gas.
    
Phase C: Cleanup & Decontamination
  • Solvent Wipe: Wipe surfaces with a methanol-dampened paper towel (solubilizes the organic residue), followed by a soap-and-water wash.

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately after removing inner gloves.[7]

Visualization: Logic & Workflows

Diagram 1: Operational Safety Workflow

Caption: Step-by-step logic flow for handling 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid from storage to disposal.

SafetyWorkflow Start Start: Retrieve Chemical CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Engineering Check: Fume Hood Flow > 100 fpm? CheckPPE->HoodCheck HoodCheck->Start Fail (Fix Hood) Weighing Weighing: Use Anti-Static Gun Contain Powder HoodCheck->Weighing Pass Solubilize Solubilization: Dissolve immediately to reduce dust hazard Weighing->Solubilize Waste Disposal: Solid/Liquid Halogenated Waste Solubilize->Waste

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for accidental release in the laboratory.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Powder/Solid Type->Powder Liquid Solution Type->Liquid ActionPowder 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use bleach (potential reaction) Liquid->ActionLiquid Dispose Dispose as Halogenated Waste Label: 'Fluorinated Organic' ActionPowder->Dispose ActionLiquid->Dispose

[5]

Waste Disposal & Environmental Stewardship

Disposal Classification: Halogenated Organic Waste.

  • Reasoning: The presence of the Fluorine atom (

    
    ) prevents this from being incinerated in standard non-halogenated streams due to the formation of HF and other acid gases.
    

Protocol:

  • Segregation: Do not mix with aqueous acidic waste or oxidizing agents.

  • Labeling: Clearly mark the waste container with "Contains Fluorinated Organics."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Fluorinated Amino Acid Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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